1,3-Bis(3-nitrophenyl)urea
Description
Properties
IUPAC Name |
1,3-bis(3-nitrophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5/c18-13(14-9-3-1-5-11(7-9)16(19)20)15-10-4-2-6-12(8-10)17(21)22/h1-8H,(H2,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGCNSZBVIPYHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285404 | |
| Record name | 1,3-Bis(3-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234-21-5 | |
| Record name | NSC41677 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Bis(3-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3-Bis(3-nitrophenyl)urea (CAS: 1234-21-5)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has consistently shown that a deep, functional understanding of a chemical entity is paramount for its successful application in research and development. This guide is crafted to provide not just a compilation of data on 1,3-Bis(3-nitrophenyl)urea, but a synthesized narrative that explains the "why" behind the "how." The structure of this document is intentionally fluid, designed to mirror the interconnected nature of chemical synthesis, characterization, and potential application. Every protocol and piece of data is presented within a self-validating framework, encouraging critical thinking and a thorough understanding of the compound's behavior. Our exploration of this compound will be grounded in established chemical principles and supported by authoritative references, ensuring a trustworthy and comprehensive resource for the scientific community.
Molecular Overview and Physicochemical Properties
This compound is a symmetrical diaryl urea characterized by the presence of two nitrophenyl groups attached to a central urea moiety. This substitution pattern significantly influences its chemical reactivity, solubility, and potential biological activity.
| Property | Value | Source |
| CAS Number | 1234-21-5 | |
| Molecular Formula | C₁₃H₁₀N₄O₅ | |
| Molecular Weight | 302.24 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Melting Point | >300 °C (literature) | |
| Solubility | Soluble in DMSO (Slightly, Heated), Methanol (Slightly) | [] |
| InChI | 1S/C13H10N4O5/c18-13(14-9-1-5-11(6-2-9)16(19)20)15-10-3-7-12(8-4-10)17(21)22/h1-8H,(H2,14,15,18) | |
| SMILES | [O-]c1ccc(NC(=O)Nc2ccc(cc2)=O)cc1 |
The high melting point suggests strong intermolecular forces, likely hydrogen bonding between the urea's N-H groups and the carbonyl oxygen, as well as π-π stacking of the aromatic rings. The nitro groups, being strongly electron-withdrawing, decrease the electron density of the aromatic rings and influence the acidity of the N-H protons of the urea linkage.
Synthesis of this compound: A Tale of Two Approaches
The synthesis of symmetrical diaryl ureas like this compound can be approached through two primary routes: the traditional phosgene-based method and more contemporary, safer phosgene-free alternatives.
The Classical Approach: Phosgene and its Derivatives
The reaction of an amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene is a well-established method for urea synthesis. This reaction proceeds through an isocyanate intermediate.
Caption: Phosgene-based synthesis of this compound.
Experimental Protocol (Phosgene-based - Illustrative):
This protocol is a generalized procedure and should be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of phosgene.
-
Isocyanate Formation: Dissolve 3-nitroaniline (2 equivalents) in a suitable aprotic solvent (e.g., dry toluene).
-
Cool the solution in an ice bath.
-
Slowly bubble phosgene gas (1 equivalent) through the solution or add a solution of triphosgene (1/3 equivalent) dropwise. The reaction is exothermic and generates HCl gas.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Urea Formation: The in situ generated 3-nitrophenyl isocyanate will react with the remaining 3-nitroaniline.
-
The product, this compound, will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a non-polar solvent (e.g., hexane) to remove any unreacted starting material, and dry under vacuum.
Causality: The use of a stoichiometric amount of phosgene (or its equivalent) relative to the amine is crucial. An excess of phosgene can lead to the formation of unwanted byproducts. The reaction is typically carried out in a non-polar solvent to facilitate the precipitation of the urea product.
A Safer Alternative: Phosgene-Free Synthesis
Given the hazards associated with phosgene, phosgene-free methods are highly desirable. One such method involves the use of bis(o-nitrophenyl) carbonate as a carbonyl source.[2][3] This approach offers a milder and safer route to symmetrical diaryl ureas.
Caption: Phosgene-free synthesis using bis(o-nitrophenyl) carbonate.
Experimental Protocol (Phosgene-Free - Illustrative): [3]
-
Dissolve 3-nitroaniline (2 equivalents) and bis(o-nitrophenyl) carbonate (1 equivalent) in a suitable solvent (e.g., toluene).
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the solution.
-
Collect the solid by filtration, wash with a suitable solvent to remove the 2-nitrophenol byproduct, and dry.
-
Further purification can be achieved by recrystallization.
Causality: This method relies on the reactivity of the activated carbonate. The nitrophenyl leaving groups make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. The reaction is driven to completion by the formation of the stable urea and the liberation of 2-nitrophenol.
Structural Elucidation and Analytical Characterization
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the N-H protons of the urea linkage (δ ~9-10 ppm). - A complex multiplet pattern in the aromatic region (δ ~7.5-8.5 ppm) corresponding to the protons of the two 3-nitrophenyl rings. The symmetry of the molecule simplifies the spectrum compared to an unsymmetrical diaryl urea. |
| ¹³C NMR | - A resonance for the carbonyl carbon of the urea (δ ~150-160 ppm). - Resonances for the aromatic carbons, with the carbon bearing the nitro group shifted downfield and the carbon attached to the nitrogen shifted upfield. |
| Infrared (IR) Spectroscopy | - A strong absorption band for the C=O stretching vibration of the urea carbonyl group (~1650-1700 cm⁻¹). - N-H stretching vibrations in the region of 3200-3400 cm⁻¹. - Characteristic strong absorptions for the nitro group (NO₂) symmetric and asymmetric stretching vibrations (~1530 cm⁻¹ and ~1350 cm⁻¹). |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the molecular weight of 302.24 g/mol . - Fragmentation patterns corresponding to the loss of nitro groups, the cleavage of the urea linkage, and the formation of nitrophenyl fragments. |
Self-Validation: The presence of all these characteristic signals in the respective spectra provides a high degree of confidence in the successful synthesis and purity of this compound. Any significant deviation from these expected values would warrant further investigation and purification.
Potential Applications and Biological Significance: An Exploratory Outlook
While specific biological data for this compound is limited in the available literature, the broader class of diaryl ureas, particularly those bearing nitro groups, has garnered significant interest in medicinal chemistry.
Antimicrobial Activity
Diaryl ureas have been investigated for their antibacterial properties.[2] The presence of the urea pharmacophore, capable of forming hydrogen bonds, and the electron-withdrawing nitro groups may contribute to interactions with bacterial enzymes or other cellular targets. For instance, a study on 1,3-diethyl-1,3-bis(4-nitrophenyl)urea and its metal complexes demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] This suggests that this compound could be a candidate for similar investigations.
Anticancer Potential
The diaryl urea scaffold is a key structural feature in several approved anticancer drugs that function as kinase inhibitors.[4] The urea moiety is known to form crucial hydrogen bonds with the hinge region of protein kinases. The nitro groups, with their strong electron-withdrawing nature, can influence the electronic properties of the molecule and its ability to interact with biological targets. Studies on other bis-nitrophenyl urea derivatives have shown cytotoxic effects against various cancer cell lines.[5] Therefore, it is plausible that this compound could exhibit antiproliferative activity and warrants investigation in cancer research.
Caption: Potential biological activities of this compound.
Safety and Toxicological Profile
Specific toxicological data for this compound is not extensively available. However, based on its chemical structure, certain precautions should be taken.
-
Nitroaromatic Compounds: Nitroaromatic compounds as a class are known to have potential toxic effects.[6] Their metabolism can lead to the formation of reactive intermediates that can cause cellular damage.
-
General Handling: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
-
Toxicity of Related Compounds: A study on 1,3-bis(p-hydroxyphenyl)urea indicated relatively low acute toxicity.[7] However, the presence of nitro groups in the target compound may alter its toxicological profile.
A thorough toxicological assessment would be required before any in vivo applications.
Conclusion and Future Directions
This compound is a readily accessible symmetrical diaryl urea with interesting physicochemical properties. While its biological activities have not been extensively explored, its structural similarity to known bioactive molecules suggests potential for applications in antimicrobial and anticancer research. This guide provides a foundational understanding of its synthesis, characterization, and potential areas of investigation. Future research should focus on:
-
Developing and optimizing a scalable and safe synthesis protocol.
-
Performing comprehensive spectroscopic and crystallographic analysis to fully characterize the molecule.
-
Conducting systematic biological screening to evaluate its antimicrobial and cytotoxic activities.
-
Investigating its mechanism of action to identify potential cellular targets.
-
Undertaking detailed toxicological studies to assess its safety profile.
By systematically addressing these areas, the full potential of this compound as a valuable tool in chemical biology and drug discovery can be unlocked.
References
-
Waruwu, S. B., Harahap, U., Yuandani, Y., Purnomo, H., & Satria, D. (2022). Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. F1000Research, 11, 418. [Link]
-
Pasdar, H., Hedayati, S. B., Foroughifar, N., & Davallo, M. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules (Basel, Switzerland), 22(12), 2125. [Link]
- Cretu, C., Gaina, L., & Gaina, V. (2009). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Revista de Chimie, 60(10), 1075-1077.
- Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. (2025). American Chemical Society.
- The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Activities. (2021). Biointerface Research in Applied Chemistry.
- Güngör, T., & Alpan, A. S. (2021). Synthesis, Spectroscopic Characterization, Crystal Structure and Theoretical Studies on New Organic Single Crystal of 1-(3,5-Difluorophenyl)-3-(2-Nitrophenyl)Urea. Celal Bayar University Journal of Science, 17(3), 285-295.
- Toropov, A. A., Toropova, A. P., Raska, I., Leszczynska, D., & Leszczynski, J. (2014). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15739.
- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). MDPI.
-
Human Metabolome Database. (2021). Showing metabocard for 1,3-Bis(4-nitrophenyl)urea (HMDB0244158). [Link]
- Perković, I., Butković, K., Martin-Kleiner, I., Kralj, M., & Zorc, B. (2016). Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents: Synthesis and biological evaluation. European Journal of Medicinal Chemistry, 124, 827–840.
- Diaryl Urea: A Privileged Structure in Anticancer Agents. (2025).
- Structure-toxicity relationships of nitroarom
- Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implic
Sources
- 2. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure of 1,3-Bis(3-nitrophenyl)urea
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(3-nitrophenyl)urea is a symmetrically substituted diaryl urea, a class of compounds recognized for their diverse applications in medicinal chemistry and materials science. The urea functional group is a key structural motif in numerous biologically active molecules, including several clinically approved drugs. Its ability to form stable hydrogen bonds with biological targets makes it a valuable component in drug design. The presence of two nitrophenyl groups in this compound imparts specific electronic and steric properties that influence its molecular interactions and potential applications. This guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential utility of this compound, with a focus on aspects relevant to drug development.
Physicochemical Properties
This compound is a yellow to white solid at room temperature. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 1234-21-5 | [1] |
| Molecular Formula | C₁₃H₁₀N₄O₅ | [1] |
| Molecular Weight | 302.25 g/mol | [1] |
| Melting Point | 256-259 °C | [1] |
| Appearance | Yellow to white solid | [1] |
Molecular Structure and Conformation
The urea group is planar, and the two C-N bonds to the phenyl rings are expected to have some degree of double bond character due to resonance. The nitro groups are positioned at the meta-position of the phenyl rings, which influences the electron density distribution and the overall polarity of the molecule. The dihedral angles between the phenyl rings and the central urea plane will determine the overall three-dimensional shape of the molecule. Intermolecular hydrogen bonding between the N-H protons of the urea group and the carbonyl oxygen is a dominant feature in the solid-state packing of diaryl ureas, leading to the formation of one-dimensional tapes or sheets.
Below is a diagram illustrating the logical relationship of the structural components of this compound.
Caption: Key structural components of this compound.
Synthesis of this compound
The synthesis of symmetrically substituted diaryl ureas can be achieved through several established methods. A common and effective approach involves the reaction of an aromatic amine with a phosgene equivalent. For this compound, the logical starting material is 3-nitroaniline.
Experimental Protocol: Synthesis via Triphosgene
This protocol is based on general methods for the synthesis of diaryl ureas and is analogous to procedures reported for similar compounds.
Materials:
-
3-Nitroaniline
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Triethylamine or Pyridine (as a base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for recrystallization (e.g., ethanol, ethyl acetate)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-nitroaniline (2.0 equivalents) in anhydrous DCM.
-
Base Addition: Add triethylamine (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Triphosgene Addition: Dissolve triphosgene (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region due to the meta-substitution pattern. The N-H protons of the urea group would likely appear as a singlet in the downfield region (typically δ 8.5-9.5 ppm). The aromatic protons of the two equivalent 3-nitrophenyl rings would give rise to a set of multiplets between δ 7.0 and 8.5 ppm.
-
¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon of the urea moiety in the range of δ 150-155 ppm. The aromatic carbons would appear in the region of δ 110-150 ppm, with the carbon atom attached to the nitro group being the most downfield.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (stretch) | 3300-3400 | Urea N-H stretching vibrations |
| C=O (stretch) | 1630-1680 | "Amide I" band of the urea carbonyl |
| N-H (bend) | 1550-1620 | "Amide II" band, coupled N-H bending and C-N stretching |
| C-N (stretch) | 1400-1450 | C-N stretching of the urea and aryl-N bonds |
| NO₂ (asymmetric stretch) | 1500-1560 | Asymmetric stretching of the nitro group |
| NO₂ (symmetric stretch) | 1340-1390 | Symmetric stretching of the nitro group |
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. For this compound (C₁₃H₁₀N₄O₅), the expected molecular ion peak [M]⁺ would be observed at m/z 302.06. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. Fragmentation patterns would likely involve cleavage of the C-N bonds adjacent to the urea carbonyl and loss of the nitro groups.
Potential Applications in Drug Development
Diaryl urea derivatives are a well-established class of compounds with a wide range of biological activities. The structural features of this compound suggest several potential avenues for its investigation in drug discovery and development.
-
Enzyme Inhibition: The urea moiety is a known pharmacophore for inhibitors of various enzymes, including kinases and soluble epoxide hydrolase. The ability of the N-H groups to act as hydrogen bond donors and the carbonyl oxygen to act as a hydrogen bond acceptor allows for specific interactions within enzyme active sites.
-
Antibacterial and Antifungal Activity: Numerous urea derivatives have demonstrated antimicrobial properties. The presence of nitroaromatic groups can sometimes enhance this activity.
-
Antidepressant Activity: Some N-nitrophenyl-N'-aryl urea derivatives have shown potential as antidepressant agents.
-
Scaffold for Library Synthesis: this compound can serve as a versatile scaffold for the synthesis of a library of related compounds with modified substituents on the phenyl rings. This would allow for the exploration of structure-activity relationships (SAR) and the optimization of biological activity.
The potential mechanism of action for many diaryl urea-based drugs involves the inhibition of signaling pathways crucial for cell proliferation and survival, making them attractive candidates for anticancer drug development. The following diagram depicts a simplified representation of how a diaryl urea inhibitor might function.
Caption: Simplified diagram of a potential inhibitory mechanism.
Conclusion
This compound is a molecule with significant potential in the fields of medicinal chemistry and materials science. Its well-defined molecular structure, characterized by a central urea linker and two meta-nitrophenyl substituents, provides a foundation for predictable chemical behavior and tailored synthetic modifications. While specific experimental data for this compound is not extensively reported, established synthetic routes and characterization techniques for analogous diaryl ureas provide a clear path for its preparation and structural elucidation. The known biological activities of related compounds highlight the potential of this compound and its derivatives as valuable leads in drug discovery programs, particularly in the development of enzyme inhibitors and antimicrobial agents. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
References
-
Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. [Link]
-
Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. [Link]
-
Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 2946-2952. [Link]
-
Güngör, T., Karakurt, T., & Şahin, Z. S. (2021). Synthesis, Spectroscopic Characterization, Crystal Structure and Theoretical Studies on New Organic Single Crystal of 1-(3,5-Difluorophenyl)-3-(2-Nitrophenyl)Urea. Celal Bayar University Journal of Science, 17(3), 285-295. [Link]
-
Etter, M. C., & Panunto, T. W. (1988). 1,3-Bis(m-nitrophenyl)urea: an exceptionally good complexing agent for proton acceptors. Journal of the American Chemical Society, 110(17), 5896-5897. [Link]
-
Lin, Z., et al. (2012). 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2030. [Link]
-
Özgeriş, B., et al. (2021). The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. Biointerface Research in Applied Chemistry, 12(2), 2279-2290. [Link]
-
Banu, L. G., & Ilie, C. I. (2019). Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Revista de Chimie, 70(1), 246-249. [Link]
-
Hoffman Fine Chemicals. (n.d.). This compound. Retrieved January 23, 2026, from [Link]
Sources
Methodological & Application
Application Notes and Protocols: Synthesis of 1,3-Bis(3-nitrophenyl)urea from 3-Nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1,3-bis(3-nitrophenyl)urea, a symmetrical diaryl urea of interest in medicinal chemistry and materials science. The protocol details a robust and efficient method starting from 3-nitroaniline and utilizing triphosgene as a safer alternative to gaseous phosgene. This guide is designed for chemistry professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and expected analytical characterization of the final product.
Introduction
Symmetrical diaryl ureas are a class of compounds with significant applications ranging from potent enzyme inhibitors in drug discovery to building blocks for complex supramolecular assemblies.[1] The titular compound, this compound, with its two nitro functionalities, is a valuable intermediate and a target molecule for studies in hydrogen bonding interactions and as a precursor for further chemical modifications.[1]
The synthesis of ureas has traditionally relied on hazardous reagents like phosgene gas and isocyanates.[2] Modern synthetic chemistry aims to replace these with safer alternatives without compromising efficiency.[3] Triphosgene, a stable crystalline solid, serves as an excellent phosgene equivalent, generating phosgene in situ and thereby mitigating the risks associated with handling the toxic gas.[4] This protocol leverages the advantages of triphosgene for a reliable and scalable synthesis of this compound.
Reaction Principle and Mechanism
The synthesis proceeds via the reaction of 3-nitroaniline with triphosgene in the presence of a tertiary amine base, such as triethylamine or pyridine. The reaction mechanism can be understood in a two-step process:
-
Formation of the Isocyanate Intermediate: Triphosgene, in the presence of a base, reacts with 3-nitroaniline to form 3-nitrophenyl isocyanate. The base is crucial for scavenging the HCl generated during the reaction.
-
Urea Formation: The highly reactive isocyanate intermediate then rapidly reacts with a second molecule of 3-nitroaniline to form the stable, symmetrical this compound.
The overall reaction is as follows:
The tertiary amine base neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 3-Nitroaniline | Reagent Grade, 99% | Sigma-Aldrich | Toxic, handle with care. |
| Triphosgene (Bis(trichloromethyl) carbonate) | Reagent Grade, 98% | Sigma-Aldrich | Highly toxic, handle with extreme caution in a fume hood. |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Sigma-Aldrich | Corrosive, handle in a fume hood. |
| Ethyl Acetate | Anhydrous, 99.8% | Fisher Scientific | Flammable liquid. |
| Ethanol | 95% | Fisher Scientific | For washing the product. |
| Deionized Water | For workup. |
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and dropping funnel.
-
Heating mantle with a temperature controller.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Standard laboratory glassware.
-
Buchner funnel and filtration apparatus.
-
Rotary evaporator.
-
Analytical balance.
-
Melting point apparatus.
-
FT-IR Spectrometer.
-
NMR Spectrometer.
Experimental Protocol
This protocol is adapted from a similar synthesis of 1,3-bis(4-nitrophenyl)urea and should yield the desired product in high purity.[5]
1. Reaction Setup:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3-nitroaniline (5.52 g, 0.04 mol) and anhydrous ethyl acetate (60 mL).
-
Stir the mixture at room temperature until the 3-nitroaniline is completely dissolved.
-
Add triethylamine (6 mL, 0.043 mol) to the solution.
-
In the dropping funnel, prepare a solution of triphosgene (2.4 g, 0.008 mol) in anhydrous ethyl acetate (30 mL).
2. Reaction Execution:
-
Heat the reaction mixture to 40°C.
-
Slowly add the triphosgene solution from the dropping funnel to the reaction mixture over a period of 1 hour. Maintain the temperature at 40°C.
-
After the addition is complete, increase the temperature to reflux and continue stirring for an additional 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water (40 mL) to the flask and stir vigorously for 30 minutes.
-
Filter the resulting precipitate using a Buchner funnel.
-
Wash the filter cake with 95% ethanol (40 mL).
-
Dry the collected solid in a vacuum oven at 60°C to a constant weight.
The expected product is a yellow to white solid.[6]
Safety Precautions
Chemical Hazards:
-
3-Nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[7] It is also harmful to aquatic life with long-lasting effects.[7] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8]
-
Triphosgene: A highly toxic and corrosive substance.[9] It is a solid substitute for phosgene gas and can release phosgene upon heating or contact with moisture.[4] All manipulations involving triphosgene must be performed in a certified chemical fume hood.[9] Wear appropriate PPE, including chemical resistant gloves, a lab coat, and safety goggles.[9] Have a phosgene sensor in the vicinity of the experiment if possible.
-
Triethylamine: A corrosive and flammable liquid. Handle in a fume hood and wear appropriate PPE.
-
Ethyl Acetate: A flammable liquid. Keep away from ignition sources.
Procedural Safety:
-
The reaction should be conducted in a well-ventilated chemical fume hood.
-
An inert atmosphere is recommended to prevent side reactions with atmospheric moisture, especially concerning triphosgene.
-
Use appropriate temperature control to avoid overheating the reaction mixture.
-
Dispose of all chemical waste according to institutional and local regulations.
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Expected Results and Characterization
The final product, this compound, is expected to be a yellow to white solid with a melting point in the range of 233-259°C.[6] The yield should be in the range of 80-90% based on similar preparations.[5]
| Property | Expected Value |
| Appearance | Yellow to white solid |
| Melting Point | 233-259 °C[6] |
| Molecular Formula | C₁₃H₁₀N₄O₅ |
| Molecular Weight | 302.25 g/mol |
| Expected Yield | 80-90% |
Characterization Data (Expected):
-
¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show a singlet for the N-H protons around δ 9.0-10.0 ppm. The aromatic protons will appear as a complex multiplet between δ 7.5 and 8.5 ppm. Specifically, the proton between the two nitro groups on each ring will be the most downfield.
-
¹³C NMR (DMSO-d₆, 100 MHz): The carbonyl carbon should appear around δ 152-155 ppm. The aromatic carbons will be in the range of δ 110-150 ppm, with the carbon attached to the nitro group being the most downfield.
-
FT-IR (KBr, cm⁻¹): The spectrum should exhibit characteristic peaks for the N-H stretching vibration around 3300-3400 cm⁻¹, the C=O (urea) stretching vibration around 1640-1680 cm⁻¹, and strong absorptions for the N-O stretching of the nitro groups around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC. Extend the reflux time if necessary. |
| Loss of product during workup. | Ensure the product has fully precipitated before filtration. Minimize the volume of wash solvents. | |
| Moisture in the reaction. | Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere. | |
| Impure Product | Presence of starting material. | Ensure the stoichiometry of the reagents is correct and the reaction has gone to completion. |
| Formation of side products. | Control the rate of addition of the triphosgene solution and maintain the reaction temperature. | |
| Inadequate washing. | Wash the product thoroughly with ethanol to remove any unreacted starting materials or byproducts. Recrystallization from a suitable solvent like DMF/ethanol may be necessary for higher purity. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 3-nitroaniline using triphosgene. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently synthesize this valuable compound for further studies in drug development and materials science. The provided characterization data will aid in the confirmation of the product's identity and purity.
References
-
Etter, M. C., & Panunto, T. W. (1988). 1,3-Bis(m-nitrophenyl)urea: an exceptionally good complexing agent for proton acceptors. Journal of the American Chemical Society, 110(17), 5896-5897. [Link]
-
Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. [Link]
-
Sikka, P., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Medicinal Chemistry, 5(11), 479-483. [Link]
-
Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]
-
Ates, B., et al. (2021). Synthesis, Spectroscopic Characterization, Crystal Structure and Theoretical Studies on New Organic Single Crystal of 1-(3,5-Difluorophenyl)-3-(2-Nitrophenyl)Urea. Celal Bayar University Journal of Science, 17(3), 285-295. [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of pure Urea. Retrieved from [Link]
-
Bigi, F., Maggi, R., & Sartori, G. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry, 2(3), 140-148. [Link]
-
Loba Chemie. (2015). 3-NITROANILINE PURE MSDS. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]
-
University of Toronto. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Retrieved from [Link]
-
Deng, Y., et al. (2002). A Clean and Efficient Synthesis of N,N′-Disubstituted Ureas from Amines and Carbon Dioxide in the Presence of Cesium Hydroxide in an Ionic Liquid. Angewandte Chemie International Edition, 41(13), 2331-2333. [Link]
- CN1463965A - Process for preparing 4,4'-dinitro diphenyl urea. (2003).
-
Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound | 1234-21-5 [chemicalbook.com]
- 7. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
A Robust, Stability-Indicating HPLC Method for the Purity Determination of 1,3-Bis(3-nitrophenyl)urea
An Application Note from the Senior Scientist's Desk
Abstract
This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 1,3-Bis(3-nitrophenyl)urea. The method is designed for researchers, quality control analysts, and drug development professionals requiring an accurate assessment of this compound and its potential process-related impurities and degradation products. The protocol has been developed to be stability-indicating, a critical requirement for ensuring the quality and stability of pharmaceutical intermediates and active substances. This is achieved through a comprehensive forced degradation study and rigorous validation according to the International Council for Harmonisation (ICH) guidelines.[1][2] The causality behind chromatographic choices, detailed step-by-step protocols for analysis and validation, and troubleshooting guidance are provided to ensure successful implementation.
Scientific Principle and Method Rationale
The accurate determination of purity is paramount in chemical and pharmaceutical development. For this compound, a molecule with considerable non-polar character due to its two nitrophenyl rings, reversed-phase HPLC is the chromatographic mode of choice.
Why Reversed-Phase HPLC? The stationary phase in RP-HPLC is non-polar (e.g., C18), while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). This compound, being relatively non-polar, will interact with and be retained by the C18 stationary phase. By carefully controlling the composition of the polar mobile phase, we can achieve controlled elution and sharp, symmetrical peaks. This principle allows for the separation of the main analyte from more polar impurities (which elute earlier) and less polar impurities (which elute later).
Why UV Detection? The presence of two nitro-substituted phenyl rings in the molecular structure provides strong chromophores. These groups absorb ultraviolet (UV) light intensely, making a UV detector a highly sensitive and specific means of detection for this compound and its likely aromatic impurities. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.
Instrumentation, Reagents, and Materials
Successful implementation of this method requires high-quality instrumentation and reagents to minimize baseline noise and ensure reproducibility.
Table 1: Required Instrumentation
| Instrument Component | Specification Example |
|---|---|
| HPLC System | Quaternary Pump, Autosampler, Column Thermostat, Photodiode Array (PDA) Detector |
| Data Acquisition | Chromatographic Data Software (e.g., Empower™, Chromeleon™) |
| Analytical Balance | 5-decimal place readability (e.g., 0.01 mg) |
| pH Meter | Calibrated with standard buffers |
| Sonicator | For solvent degassing and sample dissolution |
| Vortex Mixer | For sample homogenization |
Table 2: Reagents and Consumables
| Reagent/Material | Grade/Specification |
|---|---|
| Acetonitrile (ACN) | HPLC Grade or higher |
| Water | HPLC/Milli-Q Grade |
| Phosphoric Acid (85%) | Analytical Reagent Grade |
| This compound Ref. Std. | Characterized, purity >99.5% |
| Syringe Filters | 0.45 µm or 0.22 µm, PTFE or Nylon |
| HPLC Vials | 2 mL, amber glass with caps |
Optimized Chromatographic Conditions
The following conditions were optimized to achieve a robust separation with excellent peak shape and a reasonable run time, allowing for the resolution of the main analyte from potential impurities generated during forced degradation studies.
Table 3: Optimized HPLC Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides excellent retention and selectivity for this type of aromatic compound.[3] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Phosphoric acid helps to control the pH, ensuring consistent ionization of any acidic or basic functional groups and improving peak shape.[4] |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff. |
| Elution Mode | Isocratic: 60% A / 40% B | An isocratic method is simpler, more robust, and sufficient for resolving the main peak from its likely impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume prevents column overloading and peak distortion. |
| Detection | UV at 254 nm | This wavelength provides a strong signal for the nitrophenyl chromophore while minimizing interference from the mobile phase. |
| Run Time | 15 minutes | Sufficient time to elute the main peak and any potential late-eluting impurities. |
Experimental Protocols
Accuracy begins with meticulous preparation of standards and samples.
Protocol 1: Preparation of Solutions
-
Diluent Preparation: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio. This composition ensures the solubility of this compound and is compatible with the mobile phase.
-
Reference Standard Stock Solution (approx. 500 µg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well.
-
-
Working Standard Solution (approx. 50 µg/mL):
-
Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix well. This concentration provides a strong detector response well within the linear range.
-
-
Sample Preparation (approx. 50 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Prepare the sample solution following the same procedure as the Reference Standard Stock Solution.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to the mark with diluent, and mix well.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
-
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Separation of Urea, 1-isopropyl-1-(m-tolyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Bis(3-nitrophenyl)urea
Welcome to the technical support guide for the synthesis of 1,3-Bis(3-nitrophenyl)urea. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to issues you may encounter in the lab.
Introduction: The Challenge of Synthesizing Symmetrical Diaryl Ureas
This compound is a valuable molecule, notably recognized for its exceptional ability to act as a complexing agent for proton acceptors.[1] Its synthesis, while conceptually straightforward, is often plagued by issues that can significantly lower the final yield. The primary route involves the reaction of 3-nitroaniline with a phosgene equivalent to generate an intermediate, 3-nitrophenyl isocyanate, which then reacts with a second equivalent of 3-nitroaniline. Each step presents unique challenges, from the handling of hazardous reagents to the control of side reactions and difficulties in product isolation.
This guide provides field-proven insights and validated protocols to help you systematically troubleshoot and optimize your experimental workflow.
Primary Synthetic Pathway
The most common laboratory-scale synthesis follows a two-step process starting from 3-nitroaniline.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide: Yield Improvement
This section addresses specific experimental issues in a question-and-answer format.
Q1: My yield is very low after the first step. What is causing the inefficient formation of 3-nitrophenyl isocyanate?
Answer: Low yield in the isocyanate formation step is a frequent bottleneck. The primary causes are typically related to suboptimal reaction conditions or improper stoichiometry when using phosgene substitutes like triphosgene.
Causality & Explanation: Triphosgene serves as a solid, safer alternative to phosgene gas, but its reactivity requires precise control.[2] The reaction involves the conversion of 3-nitroaniline into its corresponding isocyanate. Incomplete conversion is a major issue. Studies on the synthesis of nitrophenyl isocyanates have shown that molar ratio, temperature, and reaction time are critical parameters that must be optimized.[3] An incorrect molar ratio can leave starting material unreacted, while excessive heating can lead to side reactions.
Troubleshooting & Optimization Protocol:
-
Verify Reagent Stoichiometry: The optimal molar ratio of nitroaniline to triphosgene has been reported to be 2.5:1.[2][3] This specific ratio ensures efficient conversion while minimizing residual starting material.
-
Solvent Selection & Anhydrous Conditions: Use a dry, inert solvent such as 1,2-dichloroethane or toluene.[3][4] Moisture will react with triphosgene and the isocyanate product, drastically reducing yield. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature and Time Control: The reaction should be heated to an optimal temperature. For m-nitrophenyl isocyanate, a temperature of 75°C for 5.5 hours has been shown to produce high yields.[2][3]
Optimized Conditions for 3-Nitrophenyl Isocyanate Synthesis
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Molar Ratio (3-Nitroaniline:Triphosgene) | 2.5 : 1 | Ensures complete reaction of the amine.[3] |
| Solvent | 1,2-Dichloroethane (anhydrous) | Inert solvent that facilitates the reaction.[3] |
| Temperature | 75 °C | Optimal for maximizing conversion without significant byproduct formation.[3] |
| Reaction Time | 5.5 hours | Sufficient time for the reaction to proceed to completion.[3] |
Q2: The final urea formation step seems inefficient. How can I drive the reaction between 3-nitrophenyl isocyanate and 3-nitroaniline to completion?
Answer: An inefficient second step is often due to the reduced nucleophilicity of 3-nitroaniline or the presence of moisture, which consumes the highly reactive isocyanate intermediate.
Causality & Explanation: The electron-withdrawing nitro group on the 3-nitroaniline ring decreases the nucleophilicity of the amine, making it a less potent reactant compared to aniline itself.[5] Furthermore, isocyanates are extremely sensitive to water. Water reacts with the isocyanate to form an unstable carbamic acid, which then decomposes to regenerate 3-nitroaniline and CO2. This side reaction consumes your isocyanate, directly reducing the yield of the desired urea.[6]
Troubleshooting & Optimization Protocol:
-
Ensure Strictly Anhydrous Conditions: This is the most critical factor. Use anhydrous solvents (e.g., DMF, diethyl ether, or toluene) and ensure your 3-nitroaniline is completely dry.[4][7]
-
Solvent Choice: While diethyl ether can be effective, ureas are often insoluble in it, which can aid in isolation.[7] For slower reactions involving less nucleophilic amines, a polar aprotic solvent like anhydrous DMF can be beneficial.[4]
-
Temperature and Reaction Time: The reaction of an isocyanate with an amine is typically fast. However, due to the reduced nucleophilicity of 3-nitroaniline, allowing the reaction to proceed for 12 hours at room temperature is a reasonable starting point.[4][7] Gentle heating (e.g., to 70°C) can be employed if room temperature conversion is slow, though this may increase byproduct formation.[8]
-
Use of a Base (Optional): In some urea syntheses, a non-nucleophilic base like triethylamine is added to scavenge any acid formed and to facilitate the reaction.[4][7] This is particularly useful if you start from an amine salt.
Q3: My isolated yield is low despite seeing good conversion by TLC. How can I improve product recovery and purity?
Answer: Low isolated yield often points to suboptimal workup and purification procedures. This compound has distinct solubility properties that can be exploited for effective purification.
Causality & Explanation: The target urea is often a crystalline solid with low solubility in many common organic solvents, whereas the starting material, 3-nitroaniline, is more soluble. Impurities can get trapped within the precipitated product. The key is to select a purification method that effectively removes unreacted starting materials and soluble byproducts without significant loss of the desired product.
Troubleshooting & Purification Protocol:
-
Purification by Washing (Trituration):
-
After the reaction is complete, filter the crude solid product.
-
Wash the solid sequentially with a solvent that dissolves the starting materials but not the product. Cold diethyl ether or dichloromethane are good candidates.
-
This process, known as trituration, physically breaks up the solid and washes away trapped impurities.
-
-
Recrystallization:
-
If the product is still impure, recrystallization is the next step.
-
Dissolve the crude product in a minimum amount of a hot solvent in which it has moderate solubility, such as ethanol or a DMF/water mixture.
-
Allow the solution to cool slowly. The pure urea should crystallize out, leaving impurities in the mother liquor.
-
A procedure for purifying phenylurea involves dissolving the crude product in boiling water and filtering off less soluble impurities (like the symmetrical diphenylurea) while the solution is still hot.[9] A similar principle can be applied here with a suitable solvent system.
-
-
Acidic Wash (Use with Caution):
-
To remove residual 3-nitroaniline, you can wash the crude product (if suspended in an organic solvent like ethyl acetate) with a dilute aqueous acid solution (e.g., 1N HCl). The basic amine will be protonated and move to the aqueous layer.
-
Caution: Ensure the urea product is stable to these acidic conditions. Perform a small-scale test first.
-
Frequently Asked Questions (FAQs)
Q1: Are there safer, phosgene-free methods to synthesize this compound?
Answer: Yes, several methods avoid the use of highly toxic phosgene and its direct substitutes. These are often safer and can be more environmentally friendly.
-
Method 1: Using Potassium Isocyanate in Water: A simple and efficient method involves the reaction of the amine with potassium isocyanate (KOCN) in an aqueous acidic medium (e.g., 1N HCl).[5] The acid protonates the cyanate to form reactive isocyanic acid (HNCO) in situ, which is then attacked by the amine. This method avoids organic solvents and hazardous reagents.[5]
-
Method 2: Using Bis(o-nitrophenyl) Carbonate: This is a two-step approach where a carbonate acts as a phosgene replacement.[10] First, the carbonate reacts with one equivalent of an amine to form a carbamate intermediate. This stable intermediate is then reacted with the second equivalent of the amine to yield the final urea.[10]
-
Method 3: Using Carbonyldiimidazole (CDI): CDI is another solid, safe phosgene substitute.[2] It reacts with an amine to form an activated carbamoyl-imidazole intermediate, which then readily reacts with a second amine to form the urea.[11]
Caption: Phosgene-free pathways for symmetrical urea synthesis.
Q2: How can I effectively monitor the reaction's progress?
Answer: Real-time reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts from over-heating or extended reaction times.
-
Thin-Layer Chromatography (TLC): TLC is the most common and convenient method.
-
Setup: Use silica gel plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.
-
Monitoring: Spot the starting material (3-nitroaniline) and the reaction mixture side-by-side. The disappearance of the starting material spot and the appearance of a new, typically lower Rf spot (ureas are more polar), indicates product formation.
-
-
Infrared (IR) Spectroscopy: If you are conducting the reaction in two distinct steps, IR can be very informative.
-
Isocyanate Formation: Monitor for the disappearance of the N-H stretches of the primary amine (around 3300-3500 cm⁻¹) and the appearance of the strong, characteristic isocyanate (N=C=O) stretch around 2250-2275 cm⁻¹.
-
Urea Formation: Monitor for the disappearance of the isocyanate peak and the appearance of a strong urea carbonyl (C=O) stretch around 1630-1680 cm⁻¹.
-
Q3: What is a realistic target yield for this synthesis?
Answer: The expected yield can vary significantly based on the chosen method, scale, and purification efficiency. Based on literature for analogous 1,3-disubstituted ureas, yields can be quite high under optimized conditions.
-
Good to Excellent: For reactions involving isocyanates and amines, yields are frequently reported in the 80-95% range after purification.[4][12]
-
Moderate: Phosgene-free methods, such as the one using KOCN in water, also report good to excellent yields for a variety of substrates.[5]
If your yields are consistently below 60%, it strongly indicates a systematic issue with one of the factors discussed in the troubleshooting guide, with reagent/solvent moisture being the most common culprit.
References
-
Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules. Available from: [Link]
-
Tiwari, L., et al. A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances. Available from: [Link]
-
Pasquale, C., et al. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. Letters in Organic Chemistry. Available from: [Link]
-
Liu, Q., Luedtke, N. W., & Tor, Y. A simple conversion of amines into monosubstituted ureas in organic and aqueous solvents. Tetrahedron Letters. Available from: [Link]
-
The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Biointerface Research in Applied Chemistry. Available from: [Link]
-
Etter, M. C., & Panunto, T. W. 1,3-Bis(m-nitrophenyl)urea: an exceptionally good complexing agent for proton acceptors. Journal of the American Chemical Society. Available from: [Link]
-
Synthesis optimization of urea derivatives. ResearchGate. Available from: [Link]
-
Cao, G., Zhao, X., & Xiao, R. Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. Advanced Materials Research. Available from: [Link]
-
Burmistrov, V. V., et al. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules. Available from: [Link]
-
Parshina, L. N., et al. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Russian Journal of Organic Chemistry. Available from: [Link]
-
Cini, E., et al. One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Shriner, R. L., & Cox, R. F. B. Isocyanic acid, p-nitrophenyl ester. Organic Syntheses. Available from: [Link]
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules. Available from: [Link]
-
Isocyanate synthesis by substitution. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: IV.1 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(fluoro, chlorophenyl)ureas. ResearchGate. Available from: [Link]
- Purification of urea.Google Patents.
-
Burmistrov, V. V., et al. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments. Russian Journal of Organic Chemistry. Available from: [Link]
-
Tummatorn, J., et al. One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry. Available from: [Link]
- Process for the synthesis of isocyanates and of isocyanate derivatives.Google Patents.
-
Bis(o-nitrophenyl) carbonate, a valid alternative reagent to phosgene in symmetrical N,N′- diaryl ureas synthesis. ResearchGate. Available from: [Link]
-
Nitroaniline: Common isomers, structure, synthesis and applications. Chempanda. Available from: [Link]
-
Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. ResearchGate. Available from: [Link]
-
(PDF) Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: X. 1-[1-(4-Isobutylphenyl)ethyl]. ResearchGate. Available from: [Link]
-
3-Nitroaniline (Metanitroaniline) : Organic Synthesis. YouTube. Available from: [Link]
-
3-Nitroaniline. PubChem. Available from: [Link]
-
Urea, phenyl-. Organic Syntheses. Available from: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: VII. Synthesis and Properties 1-[(Adamantan-1-yl)methyl]-3-(fluoro, chlorophenyl) Ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion [mdpi.com]
- 8. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,3-Bis(3-nitrophenyl)urea
Welcome to the technical support center for the purification of 1,3-Bis(3-nitrophenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. Drawing from established chemical principles and field-proven insights, this resource provides troubleshooting guides, frequently asked questions, and detailed experimental protocols to support your research endeavors.
Introduction to Purification Challenges
This compound is a symmetrical diaryl urea, a class of compounds with significant interest in medicinal chemistry and materials science. Its synthesis, typically involving the reaction of 3-nitroaniline with a phosgene equivalent like triphosgene, can present several purification challenges.[1] The crude product is often contaminated with unreacted starting materials, side-products, and intermediates. The inherent low solubility of the target compound in many common organic solvents further complicates purification efforts.
This guide will provide a systematic approach to overcoming these challenges, ensuring the isolation of this compound with the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound is a discolored powder. What are the likely impurities?
A discolored product, often yellow to brownish, typically indicates the presence of unreacted 3-nitroaniline or side-products from the synthesis. In syntheses using phosgene or its equivalents, incomplete reaction can leave traces of the starting amine. Additionally, the formation of carbamate intermediates is a known side reaction in urea synthesis, which can also contribute to impurities.[2]
Q2: What are the general solubility properties of this compound?
Based on data for structurally similar compounds like 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea, this compound is expected to have poor solubility in common non-polar and polar protic solvents such as hexanes, ethyl acetate, methanol, and ethanol. It is anticipated to be more soluble in polar aprotic solvents, particularly upon heating, such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3]
Q3: Can I purify this compound by simple washing?
Washing the crude product with a solvent in which the desired compound is insoluble but the impurities are soluble can be a preliminary purification step. For instance, washing with a non-polar solvent like hexane can remove non-polar impurities, while a wash with a more polar solvent like ethanol might remove some unreacted starting materials. However, this is often insufficient for achieving high purity and is best used in conjunction with other methods like recrystallization or column chromatography.
Q4: Is this compound stable under typical purification conditions?
Diaryl ureas are generally stable compounds. However, prolonged exposure to high temperatures, especially in the presence of strong acids or bases, should be avoided to prevent potential degradation. Standard purification techniques like recrystallization and column chromatography are generally well-tolerated.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the purification of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | 1. The chosen solvent is too good at dissolving the compound, even at low temperatures. 2. Too much solvent was used. 3. Premature crystallization occurred during hot filtration. | 1. Select a solvent system where the compound has high solubility when hot and very low solubility when cold. Consider a mixed solvent system (e.g., DMF/water or DMSO/water).[4] 2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5] 3. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the product from crashing out of solution. |
| Product Still Impure After Recrystallization | 1. The impurities have similar solubility profiles to the product in the chosen solvent. 2. The cooling process was too rapid, leading to the trapping of impurities within the crystals.[5] | 1. Try a different recrystallization solvent or a multi-solvent system. 2. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals.[5] |
| Streaking or Overlapping Spots on TLC | 1. The sample is overloaded on the TLC plate. 2. The developing solvent system is not optimal. 3. The compound is interacting strongly with the silica gel. | 1. Apply a smaller, more concentrated spot of the sample to the TLC plate. 2. Adjust the polarity of the eluent. For polar compounds, a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is common.[6] 3. Add a small amount of a polar modifier like methanol or a few drops of acetic acid to the eluent to reduce tailing. |
| Poor Separation in Column Chromatography | 1. The chosen mobile phase is either too polar or not polar enough. 2. The column was not packed properly, leading to channeling. 3. The sample was loaded in a solvent that is too strong. | 1. Optimize the mobile phase using TLC. A good starting point for polar aromatic compounds is a mixture of hexane and ethyl acetate.[7] 2. Ensure the silica gel is packed uniformly as a slurry to avoid cracks and channels.[8] 3. Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent to ensure a tight band at the start of the separation. |
| No Crystals Form Upon Cooling | 1. The solution is not supersaturated. 2. The compound has formed an oil instead of crystals. | 1. Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal. 2. "Oiling out" can occur if the solution is cooled too quickly or if the melting point of the solid is lower than the boiling point of the solvent. Try a different solvent or a slower cooling rate. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (DMF/Water)
This protocol is based on the principle of using a solvent in which the compound is soluble (DMF) and an anti-solvent in which it is insoluble (water).[4]
Step-by-Step Methodology:
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot DMF. Stir and heat gently until all the solid dissolves.
-
Addition of Anti-Solvent: While the DMF solution is still hot, slowly add deionized water dropwise with continuous stirring until the solution becomes faintly turbid. The turbidity indicates the point of saturation.
-
Re-dissolution: Add a few more drops of hot DMF until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The formation of crystals should be observed. For maximum recovery, place the flask in an ice bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold water, followed by a cold, non-polar solvent like hexane to aid in drying.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove residual solvents.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol is suitable for separating this compound from less polar or more polar impurities.
Step-by-Step Methodology:
-
Mobile Phase Selection: Determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal mobile phase should give the desired product a retention factor (Rf) of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a less polar solvent in which the compound is sparingly soluble). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or other suitable containers.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization of Purification Workflow
The following diagram illustrates the logical workflow for the purification of this compound.
Caption: A logical workflow for the purification of this compound.
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for troubleshooting common purification issues.
Caption: A decision tree for troubleshooting purification of this compound.
References
-
Synthesis, Spectroscopic Characterization, Crystal Structure and Theoretical Studies on New Organic Single Crystal of 1-(3,5- Difluorophenyl)-3-(2-Nitrophenyl)Urea. DergiPark. [Link]
-
Can anybody suggest a method to recrystallize the compound if it is soluble only in hot DMF? ResearchGate. [Link]
-
Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. PMC - NIH. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. PubMed. [Link]
-
Need help with Column Chromatography. ResearchGate. [Link]
-
Technique Series: Recrystallization (urea as an example). YouTube. [Link]
-
Wiley-VCH 2008 - Supporting Information. [Link]
-
Study on Synthesis of Nitrophenyl Isocyanates Using Triphosgene. ResearchGate. [Link]
-
The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and. Biointerface Research in Applied Chemistry. [Link]
-
Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. American Chemical Society. [Link]
-
1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea. PMC - NIH. [Link]
-
Anti-inflammatory activity and toxicity evaluation of 1,3-bis(p-hydroxyphenyl)urea. F1000Research. [Link]
-
Column chromatography. Reddit. [Link]
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- 2. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Diaryl Ureas
Welcome to the Technical Support Center for the synthesis of diaryl ureas. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these vital compounds. Diaryl ureas are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including kinase inhibitors like Sorafenib.[1][2][3] However, their synthesis is not without challenges, and the formation of side products can significantly impact yield, purity, and the overall efficiency of your research.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the common issues encountered during the synthesis of diaryl ureas. We will delve into the mechanistic origins of these side reactions and provide actionable, field-proven strategies to mitigate them.
Section 1: Troubleshooting Common Side Reactions
The most prevalent method for synthesizing unsymmetrical diaryl ureas involves the reaction of an aryl amine with an aryl isocyanate.[4] While straightforward in principle, this reaction is susceptible to several side reactions that can complicate purification and reduce the yield of the desired product.
FAQ 1: My reaction is producing a significant amount of a higher molecular weight impurity that is difficult to separate. What is it and how can I prevent it?
Likely Issue: You are likely observing the formation of biuret and/or triuret impurities. This is one of the most common side reactions in diaryl urea synthesis.
Causality & Mechanism: Biuret formation occurs when the newly formed diaryl urea product, which still possesses a reactive N-H bond, acts as a nucleophile and attacks another molecule of the aryl isocyanate starting material. This is particularly problematic when a slight excess of the isocyanate is used or if there are localized "hot spots" of high isocyanate concentration during the addition. The reaction is accelerated at higher temperatures.[5]
Troubleshooting & Mitigation Strategies:
| Strategy | Rationale & Expert Insight |
| Strict Stoichiometric Control | Carefully control the stoichiometry to be as close to 1:1 as possible. An excess of the isocyanate is a primary driver of biuret formation. |
| Controlled Reagent Addition | Add the isocyanate solution slowly and sub-surface to the stirred amine solution. This minimizes localized high concentrations of the isocyanate. For larger scale reactions, consider using a syringe pump for precise and slow addition. |
| Temperature Management | Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature). The rate of biuret formation increases significantly with temperature.[5] |
| Solvent Choice | Use a solvent in which both starting materials and the product are reasonably soluble to ensure a homogeneous reaction mixture. Poor solubility can lead to localized concentration issues. |
Preventative Protocol: Synthesis of an Unsymmetrical Diaryl Urea
-
Dissolve the aryl amine (1.0 equivalent) in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath with vigorous stirring.
-
Dissolve the aryl isocyanate (1.0 equivalent) in a minimal amount of the same anhydrous solvent.
-
Add the isocyanate solution dropwise to the cooled amine solution over a period of 30-60 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-4 hours, monitoring by TLC or LC-MS.[6]
-
Upon completion, quench the reaction (if necessary) and proceed with workup and purification.
FAQ 2: I am seeing a symmetrically substituted diaryl urea as a major byproduct. Why is this happening when I'm trying to make an unsymmetrical product?
Likely Issue: The formation of a symmetrical diaryl urea (Ar-NH-CO-NH-Ar) points to the hydrolysis of your aryl isocyanate starting material.
Causality & Mechanism: Aryl isocyanates are highly reactive and susceptible to hydrolysis by trace amounts of water in the reaction solvent or on the glassware. The isocyanate reacts with water to form an unstable carbamic acid, which then rapidly decarboxylates to generate a primary amine. This newly formed amine can then react with another molecule of the isocyanate starting material to produce a symmetrical diaryl urea. This side reaction is particularly problematic when using hygroscopic solvents or failing to properly dry the reaction apparatus.
Troubleshooting & Mitigation Strategies:
| Strategy | Rationale & Expert Insight |
| Anhydrous Conditions | Use freshly distilled, anhydrous solvents. Dry all glassware in an oven (e.g., 120 °C) for several hours and cool under a stream of inert gas before use. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel. |
| Reagent Quality | Ensure the aryl isocyanate is of high purity and has been stored properly under anhydrous conditions. If in doubt, consider purifying the isocyanate before use. |
| Amine Purity | While the primary cause is often isocyanate hydrolysis, ensure your starting amine is not contaminated with the amine that would form the symmetrical urea. |
FAQ 3: My reaction mixture is developing a color, and I'm observing several unidentifiable impurities. What could be the cause?
Likely Issue: The formation of colored impurities can arise from the degradation of starting materials or subsequent reactions of side products, especially when using phosgene-based methods or under harsh conditions.[7][8]
Causality & Mechanism: While less common in modern laboratory syntheses that often avoid phosgene, the industrial production of isocyanates involves phosgenation, which can lead to trace impurities.[7][8] These impurities, such as chloroformamidine-N-carbonyl chlorides, can undergo thermolysis to form highly reactive species that lead to colored byproducts.[7][8] In isocyanate-amine reactions, high temperatures can promote the self-condensation of isocyanates to form carbodiimides, which can further trimerize to isocyanurates or react with other species to form complex mixtures.
Troubleshooting & Mitigation Strategies:
| Strategy | Rationale & Expert Insight |
| Use High-Purity Reagents | Start with the highest purity aryl isocyanates and amines available. |
| Moderate Reaction Conditions | Avoid excessive heating. Most diaryl urea formations proceed readily at or below room temperature. |
| Consider Phosgene-Free Routes | If colored impurities are a persistent issue, explore alternative, phosgene-free synthetic routes.[9][10] These can include the use of reagents like N,N'-carbonyldiimidazole (CDI) or the reaction of amines with carbamates.[11][12] |
| In-situ Isocyanate Generation | Methods that generate the isocyanate in situ, such as from dioxazolones, can sometimes provide cleaner reactions as the isocyanate is consumed as it is formed.[13][14] |
Section 2: Analytical Characterization of Impurities
Proper identification of side products is crucial for effective troubleshooting. A combination of chromatographic and spectroscopic techniques is generally employed.
| Analytical Technique | Application in Diaryl Urea Synthesis |
| Thin Layer Chromatography (TLC) | A quick and effective method for monitoring reaction progress and identifying the presence of multiple components.[6] |
| High-Performance Liquid Chromatography (HPLC) | Excellent for quantifying the purity of the final product and resolving closely related impurities like biurets.[15][16] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight information for the main product and any impurities, which is invaluable for identifying side products like biurets and symmetrical ureas. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for structural elucidation of the final product and can be used to identify and quantify impurities if their signals are resolved.[15] |
| Infrared (IR) Spectroscopy | Useful for confirming the presence of the urea carbonyl group (typically around 1630-1680 cm⁻¹) and N-H stretches (around 3300-3500 cm⁻¹).[17] |
Section 3: Alternative Synthetic Routes and Their Potential Pitfalls
While the isocyanate-amine reaction is the most common, other methods are available, each with its own set of potential side reactions.
Phosgene-Free Synthesis using N,N'-Carbonyldiimidazole (CDI)
This two-step, one-pot method avoids the direct handling of isocyanates. First, an aryl amine reacts with CDI to form an activated carbamoyl imidazole intermediate. Then, a second aryl amine is added, which displaces the imidazole to form the unsymmetrical diaryl urea.
Potential Pitfall: Formation of a symmetrical urea byproduct.
Reason: If the second amine is not added promptly after the formation of the intermediate, or if the first amine is highly reactive, two molecules of the first amine can react with one molecule of CDI to produce a symmetrical urea.
Mitigation:
-
Carefully control the order of addition.
-
Monitor the formation of the intermediate by TLC or LC-MS before adding the second amine.
-
Use appropriate stoichiometry (1:1:1 ratio of amine 1:CDI:amine 2).
Workflow for CDI-Mediated Unsymmetrical Diaryl Urea Synthesis
Caption: CDI-mediated synthesis of unsymmetrical diaryl ureas.
References
-
Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. (2020). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]
-
A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma. (2024). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. (2021). Biointerface Research in Applied Chemistry. Retrieved January 23, 2026, from [Link]
-
One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. (n.d.). Asian Journal of Chemistry. Retrieved January 23, 2026, from [Link]
-
Origin of Impurities Formed in a Polyurethane Production Chain. Part 2: A Route to the Formation of Colored Impurities. (2012). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Causes of Biuret in Urea Manufacturing & Control Methods. (2021). Risso Chemical. Retrieved January 23, 2026, from [Link]
-
UREA TESTING METHODS. (n.d.). BioSpectra. Retrieved January 23, 2026, from [Link]
- US10526281B2 - Controlling biuret in urea production. (2020). Google Patents.
-
Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Analytical methodology for the determination of urea: Current practice and future trends. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Origin of Impurities Formed in a Polyurethane Production Chain. Part 2: A Route to the Formation of Colored Impurities. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Selected syntheses of ureas through phosgene substitutes. (2000). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Urea derivative synthesis by amidation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Fertilizer Contaminants, Biuret Formation in the Manufacture of Urea. (n.d.). UreaKnowHow. Retrieved January 23, 2026, from [Link]
-
Selected syntheses of ureas through phosgene substitutes. (2000). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
A Green Analytical Methodology for Detecting Adulteration in Automotive Urea-SCR Products Using Microfluidic-Paper Analytical Devices. (2022). MDPI. Retrieved January 23, 2026, from [Link]
-
Urea Formation - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 23, 2026, from [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. (n.d.). Asian Journal of Chemistry. Retrieved January 23, 2026, from [Link]
-
CONTROLLING BIURET IN UREA PRODUCTION. (2017). WIPO. Retrieved January 23, 2026, from [Link]
-
Analytical methods for measuring urea in pharmaceutical formulations. (1997). PubMed. Retrieved January 23, 2026, from [Link]
-
CONTROLLING BIURET IN UREA PRODUCTION. (2020). European Patent Office. Retrieved January 23, 2026, from [Link]
-
Improved Synthesis of Unsymmetrical Ureas via Carbamates. (2015). Thieme. Retrieved January 23, 2026, from [Link]
Sources
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- 2. A diaryl urea derivative, SMCl inhibits cell proliferation through the RAS/RAF/MEK/ERK pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 5. risso-chemical.com [risso-chemical.com]
- 6. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selected syntheses of ureas through phosgene substitutes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A Green Analytical Methodology for Detecting Adulteration in Automotive Urea-SCR Products Using Microfluidic-Paper Analytical Devices [mdpi.com]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
Technical Support Center: Troubleshooting Low Solubility of 1,3-Bis(3-nitrophenyl)urea in Assays
Introduction: Navigating the Challenges of a Promising but Poorly Soluble Compound
1,3-Bis(3-nitrophenyl)urea, which we will refer to as MNU (meta-nitrophenyl urea), is a member of the aryl urea class of compounds. This class is of significant interest to researchers for a wide range of potential biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[1] However, the very structural features that confer its bioactivity—two rigid nitrophenyl rings—also render it highly hydrophobic and poorly soluble in aqueous solutions.
This low solubility is not a minor inconvenience; it is a critical experimental variable that, if unaddressed, can invalidate assay results. When MNU precipitates in your assay medium, the nominal concentration (what you think you added) is no longer equal to the actual concentration available to interact with the biological target. This invariably leads to an underestimation of potency (e.g., inflated IC50/EC50 values) and can generate misleading data that halts the progression of a promising research avenue.[2]
This guide provides a systematic, causality-driven approach to understanding and overcoming the solubility challenges associated with MNU. We will move from fundamental principles to advanced protocols, ensuring your experimental data is both accurate and reproducible.
Section 1: Understanding the Physicochemical Landscape of MNU
The first step in troubleshooting is to understand the inherent properties of the molecule. MNU's structure, a urea bridge linking two nitrophenyl groups, creates a molecule with significant hydrophobicity and a high melting point, indicative of a stable crystal lattice that resists dissolution in water.
| Property | Value / Description | Source |
| CAS Number | 1234-21-5 | [3] |
| Molecular Formula | C₁₃H₁₀N₄O₅ | LGC Standards[4] |
| Molecular Weight | 302.24 g/mol | LGC Standards[4] |
| Melting Point | 233 °C | ChemicalBook[3] |
| Predicted pKa | 12.86 ± 0.70 | ChemicalBook[3] |
| Appearance | Expected to be a crystalline solid. The related 4-nitrophenyl analog is a yellow solid.[5] | N/A |
The predicted pKa of ~12.9 is well outside the physiological pH range of 7.2-7.4 used in most assays. This means that altering the pH of your buffer will not ionize the molecule and therefore will not be an effective strategy to improve its solubility. The primary challenge is overcoming its lipophilicity.
Qualitative Solubility Profile
Based on its structure and data from analogous compounds[5], the solubility of MNU in common laboratory solvents can be summarized as follows:
| Solvent | Predicted Solubility | Rationale & Causality |
| Aqueous Buffers (PBS, Media) | Very Poor / Insoluble | The hydrophobic phenyl rings dominate, preventing favorable interactions with water molecules. |
| Ethanol / Methanol | Sparingly Soluble | Can disrupt hydrophobic interactions, but the stable crystal lattice limits extensive dissolution. A deuterated analog shows slight solubility in methanol.[] |
| DMSO (Dimethyl Sulfoxide) | Soluble | As a polar aprotic solvent, DMSO is an excellent hydrogen bond acceptor and can effectively solvate the polar urea and nitro groups while accommodating the nonpolar phenyl rings.[5] |
| DMF (Dimethylformamide) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of dissolving compounds of this class.[5] |
Section 2: Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered by researchers.
Q1: My MNU powder won't dissolve when I add it directly to my cell culture media. What am I doing wrong?
This is the expected behavior. Direct dissolution of a highly hydrophobic compound like MNU in an aqueous medium is energetically unfavorable. The correct and essential first step is to prepare a concentrated stock solution in an appropriate organic solvent.[7] For MNU, 100% DMSO is the recommended starting solvent.
Q2: I successfully made a 10 mM stock solution in DMSO. But when I dilute it into my assay buffer, I see a cloudy precipitate. Why?
This phenomenon is known as solvent-shifting precipitation . MNU is soluble in 100% DMSO, but when you pipette this stock into an aqueous buffer, the DMSO concentration is rapidly diluted. The solvent environment "shifts" from being favorable (high DMSO) to unfavorable (high water). The MNU molecules, no longer adequately solvated, crash out of the now supersaturated solution and form a precipitate.[8]
Q3: What is the maximum concentration of DMSO I can use in my assay without causing artifacts?
This is highly dependent on the assay type, especially the cell line being used.
-
General Guideline: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, for sensitive cell lines or specific signaling pathways, the final concentration should be kept at or below 0.1% (v/v) .
-
Trustworthiness Pillar: The most critical aspect is consistency. Every condition, including the "vehicle-only" control, must contain the exact same final concentration of DMSO. This allows you to distinguish the effect of the compound from the effect of the solvent.
Q4: How can I know the true soluble concentration of MNU in my final assay plate?
Visual inspection is the first and most crucial step. If you see any cloudiness, crystals, or film, you are operating above the solubility limit. For a more quantitative measure, you can perform a kinetic solubility assessment. This involves preparing your compound dilutions, incubating them for a relevant period, centrifuging to pellet any precipitate, and then measuring the concentration of the compound remaining in the supernatant, often by HPLC or UV-Vis spectroscopy.[8] A simplified visual protocol is provided in Section 4.
Section 3: A Systematic Workflow for Troubleshooting Precipitation
Follow this workflow to systematically diagnose and solve solubility issues. This process is designed to be self-validating at each step.
Troubleshooting Decision Pathway
Caption: A decision tree for troubleshooting MNU precipitation.
Section 4: Key Experimental Protocols
These protocols provide a foundation for working with MNU and other poorly soluble compounds.
Protocol 1: Best Practices for Preparing a Concentrated MNU Stock Solution
The integrity of your stock solution is paramount. A poorly prepared stock is an invalid starting point.
Materials:
-
This compound (MNU) solid
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance
-
Amber glass vial or polypropylene tube
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh a precise amount of MNU solid (e.g., 3.02 mg) into a sterile vial. Perform this in a fume hood or on a balance with a draft shield.
-
Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired high concentration (e.g., add 100 µL of DMSO to 3.02 mg of MNU for a 100 mM stock).
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Hold the vial against a light source. If any solid particles remain, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C. Do not boil.
-
Final Check: The final stock solution must be perfectly clear and free of any visible particulates.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol 2: Rapid Visual Assessment of Kinetic Solubility
This protocol allows you to determine the practical upper concentration limit of MNU in your specific assay buffer before committing to a large experiment.
Materials:
-
Validated MNU stock solution in DMSO (e.g., 10 mM)
-
Your exact final assay buffer or cell culture medium
-
A clear 96-well plate
-
Calibrated multichannel pipette
Procedure:
-
Plate Setup: Add 198 µL of your assay buffer to wells A1 through H1 of the 96-well plate.
-
Highest Concentration: In well A1, add 2 µL of your 10 mM MNU stock. This creates a 1:100 dilution, resulting in a final concentration of 100 µM MNU in 1% DMSO. Mix thoroughly by pipetting up and down.
-
Serial Dilution: Perform a 2-fold serial dilution. Transfer 100 µL from well A1 to well B1, mix, then 100 µL from B1 to C1, and so on, down to well G1. Do not add compound to well H1 (this is your buffer-only blank).
-
Vehicle Control: To a separate well (e.g., H2), add 198 µL of buffer and 2 µL of 100% DMSO. This is your 1% DMSO vehicle control.
-
Incubation: Incubate the plate under your standard assay conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 1 hour to 24 hours).
-
Observation: After incubation, visually inspect the plate against a black background. Look for any signs of precipitation: cloudiness (turbidity), visible crystals, or a film on the well bottom. The highest concentration that remains perfectly clear is your maximum kinetic solubility limit . You should always work at or below this concentration.
Section 5: The Critical Link Between Solubility and Data Integrity
Failing to respect the solubility limit of MNU does not just create "noisy" data; it creates systematically flawed data. The relationship between the concentration you add and the concentration that is active becomes nonlinear.
Diagram: Nominal vs. Actual (Soluble) Concentration
Caption: Precipitation causes the actual soluble concentration to be much lower than the intended nominal concentration.
In the example above, a researcher aiming for a 100 µM test concentration might only have ~35 µM of MNU in solution. If this lower concentration gives a 50% inhibitory effect, the resulting IC50 value will be incorrectly reported as ~100 µM when the true value is closer to 35 µM. This error propagates through all subsequent experiments and decisions.
By rigorously applying the protocols and workflows in this guide, you can ensure that you are working within the soluble range of this compound, leading to trustworthy, reproducible, and scientifically valid results.
References
-
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1,3-bis(4-nitrophenyl)urea. Retrieved from [Link]
-
Khan, K. M., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. Retrieved from [Link]
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
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Box, K. J., et al. (2006). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Journal of Pharmaceutical Sciences, 95(7), 1546-1553. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]
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Gothwal, A., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Drug Delivery Letters, 12(1), 10-20. Retrieved from [Link]
-
Reddit. (2022). How to tackle compound solubility issue. Retrieved from [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Retrieved from [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. Retrieved from [Link]
-
KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]
-
Sciencemadness Wiki. (2022). Urea. Retrieved from [Link]
-
Proteintech. (2025). Solution-making strategies & practical advice. Retrieved from [Link]
-
Sun, D. D., et al. (2023). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Molecules, 28(5), 2212. Retrieved from [Link]
-
Agilent. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Retrieved from [Link]
-
Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. Retrieved from [Link]
-
Shodhganga. (n.d.). Chapter 4: N,N'−dimethylurea as an auxiliary in Chan−Lam cross−coupling. Retrieved from [Link]
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MedCrave. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
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ResearchGate. (2012). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
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Quora. (2021). How to prepare a stock solution from a substance of unknown concentration. Retrieved from [Link]
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ResearchGate. (2025). In vitro methods to assess drug precipitation. Retrieved from [Link]
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Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Retrieved from [Link]
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Royal Society of Chemistry. (2004). Buffer catalyzed cleavage of uridylyl-3′,5′-uridine in aqueous DMSO: comparison to its activated analog, 2-hydroxypropyl 4-nitrophenyl phosphate. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Diphenylurea. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). 3,3′-Bis(4-nitrophenyl)-1,1′-(p-phenylene)dithiourea dimethyl sulfoxide disolvate. Retrieved from [Link]
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stability issues of 1,3-Bis(3-nitrophenyl)urea in solution
Welcome to the technical support guide for 1,3-Bis(3-nitrophenyl)urea. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this compound in solution. Our goal is to provide you with the foundational knowledge and practical tools to ensure the integrity and reproducibility of your experiments.
Core Stability Profile
This compound is a symmetrical diaryl urea characterized by two electron-withdrawing nitro groups. While stable as a solid under proper storage conditions, its stability in solution is a critical parameter that can be influenced by several factors. The central urea linkage is susceptible to hydrolysis, a reaction that can be catalyzed by environmental conditions. Understanding these sensitivities is the first step toward mitigating degradation.
| Parameter | Recommendation / Observation | Rationale & Causality |
| Appearance (Solid) | Yellow crystalline solid.[1] | The color is inherent to the chromophores in the molecular structure. A significant change from this appearance in the solid state could indicate impurities or degradation. |
| Storage (Solid) | Store in a cool, dry place in a tightly sealed container.[2][3] | The urea linkage is susceptible to hydrolysis. Minimizing exposure to atmospheric moisture and high temperatures is crucial to prevent degradation even before dissolution.[3][4] |
| Recommended Solvents | Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1] | The polar nitro groups and the urea backbone enhance solubility in polar aprotic solvents. Water solubility is generally low due to the hydrophobic phenyl groups.[1] |
| Primary Degradation Pathway | Hydrolysis of the urea bond. | The carbonyl carbon of the urea is electrophilic and can be attacked by nucleophiles, primarily water. This process can be accelerated by acidic or basic conditions.[5][6][7] |
| Key Degradation Products | 3-nitroaniline and carbon dioxide (following further reactions). | Hydrolysis cleaves the C-N bonds of the urea linkage, releasing the corresponding aromatic amine. |
| Stability Triggers | Extreme pH (both acidic and basic), elevated temperatures, and prolonged exposure to aqueous environments. | These conditions provide the catalytic environment (H+ or OH- ions) and the energy required to overcome the activation barrier for the hydrolysis reaction.[8][9][10] |
Troubleshooting Guide: Diagnosing Instability in Solution
This section is designed to help you identify the root cause of common stability issues encountered during your experiments.
Visual Troubleshooting Workflow
The following diagram provides a logical workflow to diagnose and address observed stability problems with your this compound solutions.
Caption: Troubleshooting Decision Tree for Stability Issues.
Q&A Troubleshooting
Q1: My freshly prepared solution of this compound appears clear yellow, but it has turned a deeper yellow or brownish color after being stored in the refrigerator for a few days. What is happening?
-
A1: Causality & Explanation: This color change is a strong indicator of chemical degradation. The formation of degradation products, such as 3-nitroaniline and potentially other conjugated species, can alter the solution's absorbance profile, leading to a visible color change. The urea bond is likely undergoing hydrolysis. While refrigeration slows down chemical reactions, it does not stop them entirely, especially if the solution is aqueous or exposed to non-neutral pH.
-
Recommended Action:
-
Discard the Solution: Do not use the discolored solution for experiments, as the concentration of the active compound is no longer accurate.
-
Confirm Degradation (Optional): If you have access to analytical instrumentation, analyze the solution by HPLC-UV or LC-MS. Compare the chromatogram to a freshly prepared standard. The presence of new peaks, particularly one corresponding to 3-nitroaniline, will confirm hydrolysis.
-
Implement a Fresh Preparation Protocol: Prepare stock solutions fresh before use. If storage is necessary, flash-freeze single-use aliquots in an inert solvent like anhydrous DMSO and store them at -80°C.
-
Q2: I dissolved this compound in DMSO to make a stock solution. After adding it to my aqueous cell culture media, I noticed a precipitate forming over time. What is the cause?
-
A2: Causality & Explanation: This issue can stem from two primary causes:
-
Poor Solubility: this compound has low aqueous solubility.[1] When you transfer the DMSO stock into a predominantly aqueous buffer or media, the final concentration may exceed its solubility limit, causing it to precipitate out. This is a common issue known as "crashing out."
-
Degradation Product Precipitation: It is also possible that a degradation product formed in the aqueous environment is less soluble than the parent compound and is precipitating.
-
-
Recommended Action:
-
Check Final Concentration: Calculate the final concentration of your compound in the aqueous media and ensure it is below its known aqueous solubility limit. If this limit is not known, you may need to determine it experimentally.
-
Optimize Solvent Concentration: Ensure the final percentage of DMSO in your aqueous solution is as low as possible (typically <0.5% for cell-based assays) but sufficient to maintain solubility. You may need to test a matrix of final compound and DMSO concentrations.
-
Use Sonication: Briefly sonicate the final solution after dilution to aid in dissolving any micro-precipitates.
-
Filter the Solution: If you suspect the precipitate is an artifact and not the compound itself, you can filter the solution through a 0.22 µm syringe filter before use, but be aware this may reduce the concentration of your compound if it is indeed precipitating. The best course is to optimize the formulation to prevent precipitation.
-
Q3: My bioassay results are highly variable and not reproducible when using this compound. Could this be a stability issue?
-
A3: Causality & Explanation: Absolutely. Inconsistent results are a classic sign of an unstable compound. If the compound degrades over the course of your experiment, its effective concentration decreases over time. An experiment started with a 10 µM solution may end with a significantly lower concentration, leading to lower-than-expected efficacy or activity and poor reproducibility between runs.
-
Recommended Action:
-
Perform a Time-Course Stability Study: This is a self-validating protocol to confirm stability under your exact experimental conditions. Incubate the compound in your final assay buffer/media at the experimental temperature. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) and quantify the remaining parent compound using a validated analytical method like HPLC-UV.
-
Minimize Incubation Times: If the compound is found to be unstable, redesign your experiment to use the shortest possible incubation times.
-
Prepare Fresh for Each Experiment: Move from using stored stock solutions to preparing the compound fresh from solid immediately before each experiment. This eliminates variability from stock solution degradation.
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent for long-term storage of this compound stock solutions? A: Anhydrous, high-purity DMSO is the recommended solvent for preparing concentrated stock solutions.[1] The lack of water minimizes the potential for hydrolysis. For long-term storage, dispense the DMSO stock solution into single-use aliquots, seal them tightly (e.g., in cryovials with O-rings), and store at -80°C. Avoid repeated freeze-thaw cycles.
Q: How does pH affect the stability of this compound? A: Like most ureas, its stability is pH-dependent. Hydrolysis is catalyzed by both strong acids and strong bases.[5][6][7] The compound is generally most stable in a neutral to slightly acidic pH range (approximately 4-8).[10] When diluting into a final buffer, ensure the buffer has sufficient capacity to maintain the pH in this stable range.
Q: Can I heat the solution to help dissolve the compound? A: Gentle warming (e.g., to 37°C) and sonication can be used for short periods to aid dissolution. However, avoid high temperatures, as heat will accelerate the rate of degradation.[8][11] Never boil a solution containing this compound.
Q: What analytical method is best for monitoring the stability of this compound? A: Reversed-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV) is the most common and reliable method.[12][13] The two nitrophenyl groups act as strong chromophores, making UV detection highly sensitive. This technique can separate the parent compound from its degradation products (like 3-nitroaniline), allowing for accurate quantification of its concentration over time.
Potential Hydrolysis Pathway
Caption: Simplified Hydrolysis of this compound.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the standard procedure for preparing a 10 mM stock solution in DMSO.
-
Pre-Weighing: Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
-
Weighing: On a calibrated analytical balance, accurately weigh out 3.02 mg of this compound (Molecular Weight: 302.25 g/mol ).
-
Dissolution: Transfer the solid to a clean glass vial. Add 1.0 mL of anhydrous, high-purity DMSO.
-
Mixing: Cap the vial tightly and vortex for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath or sonicate for 5-10 minutes until all solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in appropriate vials (e.g., amber glass or polypropylene cryovials). Store at -80°C.
Protocol 2: A Self-Validating Time-Course Stability Study by HPLC-UV
This protocol provides a framework to assess the stability of the compound in your specific experimental buffer.
-
Preparation of Standards: Prepare a fresh 10 mM stock solution in DMSO as described in Protocol 1. Use this to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µM) by diluting into your mobile phase or a solvent mixture representative of your mobile phase.
-
HPLC Method Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a gradient from 20% to 80% acetonitrile over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to a wavelength appropriate for the compound (e.g., ~260 nm, to be optimized by scanning a standard).
-
System Suitability: Before starting, inject a mid-concentration standard multiple times to ensure system precision (Relative Standard Deviation <2%).
-
-
Initiation of Stability Study (Time = 0):
-
Prepare a fresh solution of this compound in your experimental buffer/media at the desired final concentration (e.g., 100 µM).
-
Immediately take an aliquot of this solution, dilute it if necessary into the mobile phase, and inject it onto the HPLC. This is your T=0 time point. Record the peak area of the parent compound.
-
-
Incubation: Place the remaining test solution in an incubator under the exact conditions of your experiment (e.g., 37°C, 5% CO₂).
-
Subsequent Time Points: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from the incubating solution. Prepare and inject it into the HPLC as done for the T=0 sample.
-
Data Analysis:
-
For each time point, calculate the concentration of this compound remaining based on the calibration curve generated from your standards.
-
Plot the percentage of the compound remaining (relative to the T=0 concentration) versus time.
-
A stable compound will show a flat line close to 100%. A significant downward trend indicates degradation.
-
References
- (2025). Time in Toronto, CA. Google Search.
- 1,3-bis(4-nitrophenyl)urea - Solubility of Things. (n.d.).
-
Pasdar, H., et al. (2017). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 22(12), 2125. Available at: [Link]
- This compound. (n.d.). Hoffman Fine Chemicals.
- Best Practices for Storing and Handling Urea Fertilizers. (n.d.). Green Gubre Group.
-
Etter, M. C., & Panunto, T. W. (1988). 1,3-Bis(m-nitrophenyl)urea: an exceptionally good complexing agent for proton acceptors. Journal of the American Chemical Society, 110(17), 5896–5897. Available at: [Link]
- UREA TESTING METHODS. (2025). BioSpectra.
-
Shams, M. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]
-
He, Y., et al. (2019). Modeling the Alkaline Hydrolysis of Diaryl Sulfate Diesters: A Mechanistic Study. The Journal of Organic Chemistry, 84(15), 9404-9413. Available at: [Link]
- Guideline for safe handling & storage of solid fertilizers. (n.d.). LAT Nitrogen.
-
Knorst, M. T., Neubert, R., & Wohlrab, W. (1997). Analytical methods for measuring urea in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 15(11), 1627-32. Available at: [Link]
-
Giffney, J. C., & O'Connor, C. J. (1976). The acid-catalysed hydrolysis of diaryl carbonates. Journal of the Chemical Society, Perkin Transactions 2, (6), 706-711. Available at: [Link]
-
HPLC chromatograms of forced degradation study under different.... (n.d.). ResearchGate. Retrieved from [Link]
-
Wang, T., et al. (2022). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. Organic Letters, 24(2), 527-532. Available at: [Link]
-
Ebrahimi, F., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Industrial & Engineering Chemistry Research, 62(23), 9037-9045. Available at: [Link]
-
Forced degradation products: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents.... (n.d.). ResearchGate. Retrieved from [Link]
-
Analytical methodology for the determination of urea: Current practice and future trends. (n.d.). ResearchGate. Retrieved from [Link]
-
Urea Solution Stability Pharmaceutical Preparations. (n.d.). Scribd. Retrieved from [Link]
-
Li, Y., et al. (2024). Numerical Investigation of Reinforcement Effects on Gas Hydrate Reservoir Stability and Production Efficiency. Energy & Fuels. Available at: [Link]
- Requirements for UREA and Litfert StabillioN storage. (n.d.). Achema.
-
Zhang, X., et al. (2022). Urea hydrolysis in different farmland soils as affected by long-term biochar application. Scientific Reports, 12(1), 13748. Available at: [Link]
- Analytical techniques for detecting and quantifying 1,3-Diisopropylurea impurities. (n.d.). Benchchem.
-
Chen, Y.-C., et al. (2024). Urinary Tract Infection in Patients with Urolithiasis: A Large Retrospective Observational Study of Clinical Features and Microbiological Spectrum. Journal of Clinical Medicine, 13(7), 2058. Available at: [Link]
-
Granular Urea Storage and safe handling. (2024). Petro Arkan. Retrieved from [Link]
-
Urea fertilisers – best practices on storage, calibration and application. (2024). NFUonline. Retrieved from [Link]
-
Williams, A., & Mender, I. T. (1971). The hydrolysis of amides, esters, and related compounds in acid solution. Part III. Ureas. Journal of the Chemical Society B: Physical Organic, 1458-1463. Available at: [Link]
-
Stability of urea in solution and pharmaceutical preparations. (n.d.). ResearchGate. Retrieved from [Link]
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Technical Support Center: Optimizing HPLC Methods for 1,3-Bis(3-nitrophenyl)urea
Prepared by: Senior Application Scientist, Chromatography Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the HPLC separation of 1,3-Bis(3-nitrophenyl)urea. It is structured to address common challenges and foundational questions, moving from immediate problem-solving to systematic method development.
Part 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the analysis of this compound in a direct question-and-answer format.
Q1: Why is my this compound peak exhibiting significant tailing?
Peak tailing is a common issue that compromises peak integration and reduces resolution. The primary causes for a neutral, aromatic compound like this compound are typically related to secondary interactions with the stationary phase or issues with the analytical setup.
-
Causality & Solution:
-
Silanol Interactions: The most probable cause is the interaction of the polar urea and nitro groups with active silanol sites on the silica backbone of the stationary phase. While the compound is neutral, these groups can form hydrogen bonds.
-
Corrective Action: Switch to a high-purity, end-capped C18 column, which has a minimal population of free silanols. Alternatively, adding a small amount of a weak acid, such as 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase, can protonate the silanol groups (Si-O⁻ to Si-OH), significantly reducing these secondary interactions.[1]
-
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase at the column inlet, leading to a tailed peak shape.
-
Corrective Action: Dilute your sample and reinject. If sensitivity is an issue, consider using a column with a larger internal diameter or a higher loading capacity.[1]
-
-
Sample Solvent Effects: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., 100% DMSO when the mobile phase is 50% acetonitrile) can cause peak distortion.[2]
-
Corrective Action: Ideally, dissolve the sample directly in the initial mobile phase. If solubility is low, dissolve it in the minimum required volume of a strong organic solvent (like DMSO or DMF) and then dilute with the mobile phase to the final concentration.[3]
-
-
Q2: I'm observing poor resolution between my main peak and a closely eluting impurity. How can I improve the separation?
Improving resolution requires manipulating the three key factors in chromatography: selectivity (α), efficiency (N), and retention factor (k). A resolution value (Rs) greater than 2 is a desirable goal during method development.[4]
-
Causality & Solution:
-
Optimize Selectivity (α): This is the most powerful way to improve resolution. Selectivity is a measure of the separation between two peak maxima.
-
Change Organic Modifier: The π-π interactions between acetonitrile and the aromatic rings of your analyte are different from the dipole-dipole interactions with methanol. Switching from acetonitrile to methanol (or vice-versa) can drastically alter elution order and improve separation.
-
Change Stationary Phase: If modifying the mobile phase is insufficient, change the column chemistry. For nitro-aromatic compounds, a Phenyl-Hexyl stationary phase can provide alternative selectivity due to strong π-π interactions.[5] A Biphenyl phase is another excellent choice for enhancing the retention of aromatic compounds.[6]
-
-
Increase Efficiency (N): Higher efficiency results in narrower peaks, which can improve the resolution of closely eluting compounds.
-
Corrective Action: Use a column with smaller particles (e.g., move from a 5 µm to a 3 µm or sub-2 µm particle column). Alternatively, increase the column length. Be aware that both approaches will lead to higher backpressure.[7]
-
-
Increase Retention Factor (k): Increasing the retention time of the peaks can sometimes improve resolution, although this is the least effective approach.
-
Corrective Action: Decrease the amount of organic solvent in your mobile phase. This will increase the retention of all components and may provide more time for the separation to occur.
-
-
| Parameter | Action | Expected Effect on Resolution | Potential Side Effect |
| Selectivity (α) | Change organic modifier (ACN ↔ MeOH) | High Impact | May change elution order |
| Change stationary phase (C18 → Phenyl) | High Impact | Requires new column purchase | |
| Efficiency (N) | Decrease column particle size | Moderate Impact | Increased backpressure |
| Increase column length | Moderate Impact | Longer run time, increased backpressure | |
| Retention (k) | Decrease % organic in mobile phase | Low to Moderate Impact | Longer run time |
Q3: My system backpressure is suddenly very high. What is the troubleshooting workflow?
High backpressure can halt analysis and potentially damage your pump or column. A systematic approach is crucial to identify the source of the blockage.[8]
-
Troubleshooting Workflow Diagram:
Caption: Systematic workflow for diagnosing high HPLC backpressure. -
Common Causes & Prevention:
-
Frit Blockage: Caused by particulate matter from the sample or mobile phase. Prevention: Always filter your samples using a 0.22 µm or 0.45 µm syringe filter and use HPLC-grade, filtered mobile phases.[9]
-
Buffer Precipitation: If using buffers, ensure they are fully soluble in the highest organic percentage of your gradient. Prevention: Flush the column with unbuffered mobile phase after analysis.[10]
-
Sample Precipitation: The sample may precipitate at the column head if it is not soluble in the mobile phase.[2] Prevention: Ensure your sample diluent is compatible with the mobile phase.
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader topics essential for developing a robust and reliable method.
Q1: What are the recommended starting conditions for developing an HPLC method for this compound?
For a new method, it's best to start with robust, generic conditions and optimize from there. Given the analyte's structure, a reversed-phase method is appropriate.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | A general-purpose, robust choice for hydrophobic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid improves peak shape by suppressing silanol activity.[11] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile often provides better selectivity for aromatic compounds. |
| Gradient | 10% to 90% B over 20 minutes | A broad gradient helps to elute the analyte and any potential impurities, establishing a retention window. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better run-to-run reproducibility than ambient temperature. |
| Detection (UV) | 254 nm | A common wavelength for aromatic compounds. A full UV scan of the analyte is recommended to find the absorbance maximum (λmax). |
| Injection Vol. | 10 µL | A standard starting volume; can be adjusted based on sensitivity. |
| Sample Diluent | 50:50 Acetonitrile:Water | A good starting point to ensure solubility and compatibility with the initial mobile phase. |
Q2: Why is a forced degradation study required for this compound, and what does it entail?
A forced degradation or stress study is a regulatory requirement for drug development and is crucial for creating a stability-indicating analytical method.[12][13] Its purpose is to intentionally degrade the analyte to identify potential degradation products and ensure the HPLC method can separate these degradants from the parent compound.[14]
-
Key Objectives:
-
To demonstrate the specificity of the analytical method.
-
To identify likely degradation products that could appear in formal stability studies.
-
To understand the degradation pathways of the molecule.[15]
-
-
Common Stress Conditions: The study involves exposing the analyte to harsh conditions, including:
-
Acid Hydrolysis (e.g., 0.1 M HCl)
-
Base Hydrolysis (e.g., 0.1 M NaOH)
-
Oxidation (e.g., 3% H₂O₂)[15]
-
Thermal Stress (e.g., 105 °C)
-
Photolytic Stress (exposure to UV and visible light)
-
A detailed protocol for conducting a forced degradation study is provided in the next section.
Part 3: Experimental Protocols
Protocol 1: Systematic HPLC Method Development Strategy
This protocol outlines a logical, step-by-step workflow for developing a robust separation method from scratch.
Methodology:
-
Define Method Objectives: Clearly state the goals of the method (e.g., is it for purity analysis, stability testing, or quantification?). This will dictate the required resolution, sensitivity, and run time.
-
Initial Scouting:
-
Select at least two columns with different selectivities (e.g., C18 and Phenyl-Hexyl).
-
Prepare mobile phases using both acetonitrile and methanol.
-
Run a wide, generic gradient on all four combinations (C18/ACN, C18/MeOH, Phenyl/ACN, Phenyl/MeOH).
-
-
Evaluation and Selection: Review the scouting runs. Choose the column and solvent combination that provides the best peak shape, the highest number of separated peaks (if impurities are present), and the most promising initial separation.
-
Gradient Optimization:
-
Based on the scouting run, create a more focused gradient. If your analyte elutes at 12 minutes in a 20-minute, 5-95% gradient, design a new gradient that ramps more slowly around that time (e.g., 40-60% over 10 minutes).
-
If the separation is simple, an isocratic method may be possible. Calculate the approximate isocratic mobile phase composition from the gradient retention time.
-
-
Fine-Tuning: Adjust temperature to see if it improves selectivity between critical pairs. Increase the flow rate to shorten the run time, ensuring resolution and system pressure remain acceptable.
-
Method Validation: Once the final method is established, perform validation according to ICH guidelines to ensure it is fit for purpose.
Protocol 2: Forced Degradation Study
Objective: To generate potential degradation products of this compound and confirm the stability-indicating nature of the developed HPLC method. Aim for 5-20% degradation of the active pharmaceutical ingredient (API).
Materials:
-
This compound stock solution (e.g., 1 mg/mL in acetonitrile).
-
0.1 M Hydrochloric Acid (HCl).
-
0.1 M Sodium Hydroxide (NaOH).
-
3% Hydrogen Peroxide (H₂O₂).
-
HPLC system with the developed method.
Procedure:
-
Prepare Samples: For each condition, prepare a sample vial. Also, prepare a control sample (analyte in solvent, stored at ambient temperature protected from light) and a blank (solvent only).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Heat at 60 °C for 4 hours.
-
Cool to room temperature, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for injection.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Keep at 60 °C for 2 hours.
-
Cool to room temperature, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for injection.
-
-
Oxidative Degradation:
-
Thermal Degradation:
-
Place a small amount of solid this compound in an oven at 105 °C for 24 hours.
-
Cool, dissolve in solvent, and dilute for injection.
-
-
Photolytic Degradation:
-
Expose a solution of the analyte to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Analyze the sample alongside a control sample stored in the dark.
-
-
Analysis:
-
Inject the control, blank, and all stressed samples into the HPLC system.
-
Evaluate the chromatograms for new peaks (degradants).
-
Use a photodiode array (PDA) detector to check for peak purity of the main this compound peak in all conditions to ensure no degradants are co-eluting.
-
References
-
HPLC Troubleshooting Guide. 2
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum - Agilent. 5
-
HPLC Troubleshooting Guide - Sigma-Aldrich. 9
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Link
-
1,3-bis(4-nitrophenyl)urea - Solubility of Things. 3
-
The role of forced degradation studies in stability indicating HPLC method development. 12
-
Separation of 1-(4-Cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea on Newcrom R1 HPLC column | SIELC Technologies. 11
-
Development & Optimization of HPLC Method Course Outline - ResearchGate. 4
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. 8
-
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC - NIH. 14
-
A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development | LCGC International. 7
-
HPLC Troubleshooting Guide. 1
-
Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC - NIH. 6
-
Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods - Biosciences Biotechnology Research Asia. 13
-
PRODUCT INFORMATION - Cayman Chemical. Link
-
HPLC Troubleshooting Guide. 10
Sources
- 1. hplc.eu [hplc.eu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. realab.ua [realab.ua]
- 11. Separation of 1-(4-Cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. biotech-asia.org [biotech-asia.org]
- 14. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ajrconline.org [ajrconline.org]
Technical Support Center: Navigating the Synthesis of Nitrated Organic Compounds
Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on mitigating the inherent hazards associated with the synthesis of nitrated organic compounds. This resource is designed to move beyond simple procedural lists, offering a deeper understanding of the chemical principles that govern safety and success in these challenging but vital reactions. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to proactively design safer and more robust synthetic protocols.
The synthesis of nitrated organic compounds is a cornerstone of modern chemistry, pivotal in the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, the very reactivity that makes nitration a powerful synthetic tool also presents significant safety challenges.[3][4] These reactions are typically highly exothermic, and the resulting nitro compounds can be thermally unstable, creating a substantial risk of runaway reactions or even explosions if not properly managed.[1][3][5] This guide provides field-proven insights and troubleshooting advice to help you navigate these complexities with confidence and a steadfast commitment to safety.
Core Safety Principles & Proactive Hazard Mitigation
Before delving into specific troubleshooting scenarios, it is crucial to establish a foundational understanding of the key safety principles that must underpin all work with nitrated organic compounds. A thorough risk assessment should always be the first step before any experiment.[5][6][7]
Understanding Thermal Hazards
The primary hazard in nitration reactions stems from their exothermic nature.[3] The heat of reaction for most nitrations is significant, in the range of -145 ± 70 kJ/mol.[3] Without adequate cooling, the reaction temperature can rise, accelerating the reaction rate in a dangerous feedback loop that can lead to a thermal runaway.[5] Furthermore, the nitrated products themselves are often less thermally stable than the starting materials, and their decomposition is also highly exothermic.[8]
It is critical to recognize that impurities, such as residual acids from the nitrating mixture, can significantly lower the decomposition temperature of the final product.[8][9] For instance, crude dinitrotoluene, when contaminated with nitric and sulfuric acids, can decompose explosively at temperatures far below the decomposition point of the pure compound.[9]
The Critical Role of Agitation and Dosing
Proper agitation is non-negotiable. Inadequate mixing can lead to localized "hot spots" where the concentration of the nitrating agent is dangerously high, potentially initiating a runaway reaction.[10] A documented incident involving the nitration of a diazo species highlighted how a stoppage in agitation led to a slow deflagration within the reaction mass.[10] When agitation was restarted, a dangerously rapid temperature increase occurred.[10] Therefore, continuous and effective stirring is essential throughout the addition of the nitrating agent and for a sufficient period afterward.
The rate of addition of the nitrating agent must be carefully controlled to allow the cooling system to dissipate the generated heat effectively. Slow, controlled addition is a fundamental safety measure.[9]
Troubleshooting Guide: Common Issues in Nitration Synthesis
This section addresses specific problems that you may encounter during your experiments, providing not just solutions but also the underlying chemical reasoning.
Q1: My reaction is sluggish or incomplete, resulting in a low yield of the desired nitrated product. What are the likely causes and how can I address this?
A1: Incomplete nitration is a common issue that can often be traced back to several factors:
-
Insufficiently Strong Nitrating Agent: The reactivity of the aromatic substrate plays a key role. For deactivated aromatic rings, a standard mixture of nitric and sulfuric acid may not be sufficient. The purpose of the sulfuric acid is to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1][11] If your substrate is electron-poor, you may need to employ a more potent nitrating system, such as fuming nitric acid in concentrated sulfuric acid, or consider alternative nitrating agents.[12]
-
Water Content: The presence of excess water in the reaction mixture can quench the nitronium ion, thereby reducing the efficacy of the nitration. Ensure that your nitric and sulfuric acids are of the appropriate concentration and that your glassware is scrupulously dry.
-
Low Reaction Temperature: While maintaining a low temperature is crucial for safety, an excessively low temperature can significantly slow down the reaction rate, especially with less reactive substrates.[7] A careful balance must be struck. It is advisable to perform reaction calorimetry to determine the safe operating temperature range for your specific reaction.
Q2: I'm attempting a di-nitration, but the reaction stops after the introduction of the first nitro group. How can I drive the reaction to completion?
A2: This is a classic challenge in electrophilic aromatic substitution. The first nitro group you add is strongly deactivating, making the aromatic ring significantly less nucleophilic and therefore less susceptible to further electrophilic attack.[12] To achieve di-nitration, you must employ more forcing reaction conditions. This can include:
-
Increasing the Reaction Temperature: This must be done with extreme caution and a thorough understanding of the thermal stability of your mono-nitrated intermediate.
-
Using a Stronger Nitrating Agent: As mentioned previously, fuming nitric acid or oleum (fuming sulfuric acid) can be used to generate a higher concentration of the nitronium ion.[12]
-
Increasing the Reaction Time: A longer reaction time may be necessary to achieve the desired conversion.
Q3: During the work-up, I've quenched the reaction mixture in ice water, but my product has oiled out instead of precipitating as a solid. How should I proceed with isolation?
A3: Oiling out is common if the product has a low melting point or is soluble in the acidic aqueous mixture.[12] Do not be discouraged; your product is likely recoverable through liquid-liquid extraction.[12]
-
Extraction Protocol: Transfer the entire quenched mixture to a separatory funnel. Extract the aqueous layer several times with a suitable water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.[12] The choice of solvent will depend on the polarity of your product.
-
Washing the Organic Layer: Combine the organic extracts and wash them sequentially with water, a dilute solution of sodium bicarbonate (to neutralize residual acid), and finally with brine. The bicarbonate wash must be done carefully, with frequent venting of the separatory funnel, as it will generate carbon dioxide gas.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.
Q4: I'm observing the formation of a persistent emulsion during the liquid-liquid extraction phase of my work-up. How can I break this emulsion?
A4: Emulsions are frequently encountered when washing crude nitration products, particularly after a basic wash.[7] Several techniques can be employed to resolve them:
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period will allow the layers to separate.[12]
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, which can exacerbate emulsion formation, try gently rocking or swirling the separatory funnel.[12]
-
Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes resolve the issue.[12]
-
Small Addition of Acid: In some cases, adding a few milliliters of sulfuric acid can help break the emulsion, but this should be done cautiously.[7]
Frequently Asked Questions (FAQs)
Q: What are the absolute essential items of Personal Protective Equipment (PPE) for conducting a nitration reaction?
A: Due to the highly corrosive and reactive nature of the reagents involved, a comprehensive PPE ensemble is mandatory.[5][12] This includes:
-
Eye Protection: Safety goggles and a full-face shield are essential to protect against splashes of corrosive acids.[5][12]
-
Gloves: Use gloves specifically rated for handling highly corrosive acids, such as butyl or Viton™ gloves.[5][13] Check the manufacturer's compatibility charts.
-
Lab Coat: A chemical-resistant lab coat or apron is necessary to protect your skin and clothing.[5][12]
-
Proper Attire: Always wear long pants and closed-toe shoes in the laboratory.
Q: What are the key considerations for the safe quenching of a nitration reaction?
A: The quenching step is a point of significant potential hazard due to the large exotherm associated with diluting concentrated acids.
-
Controlled Addition: Always add the reaction mixture slowly to a vigorously stirred vessel of crushed ice or ice-water.[12] Never add water to the reaction mixture, as this can cause localized boiling and splashing of the corrosive mixture.
-
Adequate Cooling: Ensure you have a sufficient quantity of ice to absorb the heat of dilution.
-
Fume Hood: All quenching and work-up procedures should be performed in a well-ventilated chemical fume hood to avoid the inhalation of corrosive vapors and toxic nitrogen oxides.[5][12]
Q: My final product is a dark, impure material, leading to a low isolated yield. What are the likely causes of these impurities?
A: The formation of dark, tarry byproducts is often indicative of side reactions, which can be minimized by careful control of the reaction conditions.
-
Over-nitration: As discussed, forcing conditions can lead to the formation of di- or tri-nitrated species which may be unstable and prone to decomposition.[4]
-
Oxidation: Nitric acid is a strong oxidizing agent. If the reaction temperature is too high, it can lead to oxidative degradation of your starting material or product, resulting in a complex mixture of byproducts.[9]
-
Formation of "Heavies": In some processes, high-molecular-weight, tar-like substances, often referred to as "heavies," can form. These should not be allowed to accumulate as they can be a significant thermal hazard.[9]
To mitigate these issues, maintain strict temperature control, use the minimum necessary excess of the nitrating agent, and ensure a clean starting material.
Q: Are there safer alternatives to the traditional mixed acid (HNO₃/H₂SO₄) system for nitration?
A: Yes, the field of green chemistry has driven the development of several alternative nitrating systems aimed at reducing the hazards and environmental impact of these reactions.[1] Some of these include:
-
Metal Nitrates in Sulfuric Acid: Systems using metal nitrates can sometimes offer milder reaction conditions.[14]
-
Solid Acid Catalysts: The use of supported heterogeneous catalysts like zeolites or certain resins can eliminate the need for large quantities of corrosive sulfuric acid.[1]
-
Continuous Flow Nitration: Performing nitrations in microreactors or other continuous flow systems offers significant safety advantages.[1][4] The small reaction volume at any given time drastically reduces the risk of a thermal runaway, and the superior heat transfer of these systems allows for better temperature control.[1][4]
-
Alternative Nitrating Agents: Reagents like tert-butyl nitrite have been explored as greener and potentially safer alternatives to mixed acids for certain applications.[1]
Visualizing Safety Workflows
Decision Tree for Risk Assessment in Nitration Reactions
The following diagram illustrates a simplified decision-making process for assessing and mitigating risks before undertaking a nitration reaction.
Caption: A flowchart for systematic risk assessment prior to conducting nitration experiments.
Emergency Response Protocol for a Nitration Reaction Temperature Excursion
This workflow outlines the immediate steps to take in the event of a loss of temperature control.
Caption: A workflow for immediate actions during a nitration reaction temperature runaway.
Quantitative Data Summary
For safe and reproducible nitration reactions, adherence to established parameters is critical. The following table summarizes key operational limits and considerations.
| Parameter | Guideline / Typical Value | Rationale & Significance |
| Reaction Temperature | Typically 0-20 °C, but substrate-dependent | To control the reaction rate and prevent thermal runaway. Lower temperatures are generally safer but may reduce reaction speed.[7] |
| Heat of Reaction (ΔHᵣ) | -145 ± 70 kJ/mol | A highly exothermic reaction class requiring robust heat removal capabilities.[3] |
| Nitrating Agent Addition | Slow, dropwise addition over an extended period | To ensure the rate of heat generation does not exceed the cooling capacity of the apparatus.[9] |
| Agitation Speed | Sufficient to maintain a homogenous mixture | To prevent localized high concentrations of reagents and "hot spots," which can initiate a runaway reaction.[10] |
| Water Content in Mixed Acid | Kept to a minimum (using concentrated acids) | Water deactivates the nitronium ion (NO₂⁺), reducing reaction efficiency.[1] |
Conclusion
The synthesis of nitrated organic compounds is an area of chemistry where a deep and intuitive understanding of reaction mechanisms, thermodynamics, and kinetics is not just beneficial for achieving high yields—it is essential for ensuring safety. By approaching these reactions with a mindset of proactive hazard assessment, meticulous control of reaction parameters, and a clear plan for addressing potential deviations, researchers can confidently and safely harness the synthetic power of nitration. This guide serves as a starting point; always supplement this information with a thorough review of the literature specific to your reaction and adhere to your institution's safety protocols.
References
-
Gustin, J.L. Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, No. 141, 1996. [Link]
-
Guggenheim, T.L. Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series, Vol. 1155, 2013. [Link]
-
Nitration reaction safety. (2024, June 7). YouTube. [Link]
-
Gustin, J. L. Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27–33, 1998. [Link]
-
Fuson, R. C., & R. L. Shriner. 2-NITRO-p-CYMENE. Organic Syntheses, 10, 78, 1930. [Link]
-
Dixon-Jackson, K. Incident during nitration in a batch reactor. IChemE Symposium Series, No. 134, 589-593, 1994. [Link]
-
Clark, J. H., & Macquarrie, D. J. Handbook of Green Chemistry, Volume 8: Green Nanoscience. Royal Society of Chemistry, 2022. [Link]
-
Wang, Y., et al. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Processes, 12(1), 123, 2024. [Link]
-
Vapourtec. Nitration Reactions | Continuous Flow Processing. [Link]
-
University of California, Los Angeles. NITRIC ACID SAFETY. [Link]
-
Public Health England. Nitric acid - Incident management. GOV.UK. [Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press, 2011. [Link]
-
Ju, X.-H., et al. Mechanisms and risk assessments on the N-nitration of N-acetylhexahydro-s-triazines: understanding the preparation of RDX. Journal of Physical Organic Chemistry, 26(9), 749-757, 2013. [Link]
-
Ju, K.-S., & Parales, R. E. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272, 2010. [Link]
-
Quora. What are the other nitrating mixtures other than sulphuric acid & nitric acid?. [Link]
-
Presscon. What emergency procedures should I have in place for nitrogen leakage?. [Link]
-
University of York. Emergency procedures. [Link]
-
Absorbents Online. Essential Safety Protocols for Handling Nitric Acid Spills. [Link]
-
Missouri S&T. Chemical Safety. [Link]
-
U.S. Department of Transportation. Emergency Response Guidebook. [Link]
-
ResearchGate. Improved Nitrations Using Metal Nitrate–Sulfuric Acid Systems. [Link]
-
European Federation of Pharmaceutical Industries and Associations. Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines. [Link]
-
ScienceMadness Discussion Board. Runaway reactions. [Link]
Sources
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- 3. mdpi.com [mdpi.com]
- 4. vapourtec.com [vapourtec.com]
- 5. youtube.com [youtube.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comprehensive Guide to Cross-Reactivity Profiling of 1,3-Bis(3-nitrophenyl)urea
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is as crucial as understanding its primary activity. This guide provides an in-depth technical framework for conducting cross-reactivity studies on 1,3-Bis(3-nitrophenyl)urea, a diaryl urea compound with potential therapeutic applications. Given the prevalence of diaryl ureas as kinase inhibitors, this guide will focus on a cross-reactivity panel of relevant protein kinases.[1]
Introduction: The Significance of Diaryl Ureas and the Need for Selectivity
Diaryl ureas are a prominent structural motif in modern medicinal chemistry, recognized for their ability to form key hydrogen bonds with biological targets.[1] This scaffold is present in several approved anti-cancer drugs, most notably as Type II kinase inhibitors that stabilize the inactive "DFG-out" conformation of the kinase.[1] Prominent examples include Sorafenib and Regorafenib, which are multi-kinase inhibitors targeting pathways involved in tumor angiogenesis and proliferation.
Given this context, it is reasonable to hypothesize that this compound may exert its biological effects through kinase inhibition. For the purpose of this guide, we will postulate its primary target as B-Raf , a serine/threonine-protein kinase frequently implicated in cancer. However, the central tenet of drug development is to ensure that a compound's therapeutic effect is not undermined by off-target activities that can lead to toxicity or unforeseen side effects. Therefore, a systematic cross-reactivity study is imperative.
This guide will outline a strategic approach to assess the selectivity of this compound against a panel of clinically relevant kinases:
-
Primary Target (Hypothesized): B-Raf (V600E mutant)
-
Cross-Reactivity Panel:
-
c-Raf: A closely related isoform to B-Raf.
-
VEGFR-2: A receptor tyrosine kinase involved in angiogenesis and a common target for diaryl ureas.
-
p38 MAPKα: A member of the MAP kinase family involved in inflammatory responses, also known to be inhibited by some diaryl ureas.
-
Experimental Design: A Validating System for Cross-Reactivity Profiling
The following experimental workflow is designed to be a self-validating system, incorporating appropriate controls and standardized assays to ensure data integrity and reproducibility.
Figure 1: Experimental workflow for kinase cross-reactivity profiling.
The Raf/MEK/ERK Signaling Pathway: Context for Our Target
The selection of B-Raf as a hypothetical primary target and c-Raf for the cross-reactivity panel is grounded in the central role of the Raf/MEK/ERK (MAPK) pathway in cell proliferation and survival. Many diaryl ureas are designed to inhibit this pathway. Understanding this context is crucial for interpreting the cross-reactivity data.
Figure 2: The Raf/MEK/ERK signaling cascade and the hypothesized point of inhibition.
Detailed Experimental Protocols
The following protocols are based on the widely used ADP-Glo™ Kinase Assay platform, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[2][3][4]
Materials:
-
Test Compound: this compound (Commercially available from suppliers such as Hoffman Fine Chemicals and Merck KGaA)[5][6]
-
Positive Controls: Sorafenib, Vemurafenib, SB-202190 (Commercially available from suppliers like Selleck Chemicals)[7]
-
Kinase Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. No. V6930)[8]
-
Recombinant Human Kinases and Substrates:
-
B-Raf (V600E) and MEK1 substrate (BPS Bioscience, Cat. No. 40533 and 79569)[9]
-
c-Raf and MEK1 substrate (BPS Bioscience, Cat. No. 40008 and 79569)
-
VEGFR-2 (KDR) and Poly(Glu,Tyr) 4:1 substrate (BPS Bioscience, Cat. No. 40301 and 40217)[10]
-
p38 MAPKα and p38 Peptide Substrate (Promega, Cat. No. V2701)[11]
-
-
Assay Plates: White, 384-well low-volume plates.
-
Other Reagents: DMSO (anhydrous), Kinase-specific buffers (provided with enzymes or as recommended by the supplier), UltraPure Water.
Step 1: Reagent Preparation
-
Compound Dilution: Prepare a 10 mM stock solution of this compound and all control compounds in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Kinase Working Solutions: On the day of the assay, thaw the recombinant kinases on ice and prepare working solutions at the recommended concentration in the appropriate kinase dilution buffer. For example, dilute B-Raf(V600E) to ~2.5 ng/µl.[12]
-
Substrate/ATP Master Mix: For each kinase, prepare a master mix containing the specific substrate and ATP at the desired concentrations in the kinase reaction buffer. The final ATP concentration should be close to the Km for each kinase if known, or a standard concentration (e.g., 10-100 µM) can be used.
Step 2: Kinase Reaction
The following steps are for a 5 µL reaction volume in a 384-well plate.[3][13]
-
Add Compound: Add 1 µL of the diluted test compound, control compound, or DMSO (vehicle control) to the appropriate wells of the assay plate.
-
Add Kinase: Add 2 µL of the kinase working solution to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the compound to interact with the kinase.
-
Initiate Reaction: Add 2 µL of the Substrate/ATP master mix to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at 30°C for 45-60 minutes.[9]
Step 3: ADP Detection
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[2][3]
-
Convert ADP to ATP and Generate Signal: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.[2][3]
Step 4: Data Acquisition and Analysis
-
Measure Luminescence: Read the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all other readings.
-
Normalize the data with the vehicle control (DMSO) representing 100% kinase activity and a high concentration of a potent inhibitor representing 0% activity.
-
Plot the normalized kinase activity against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.
-
Data Presentation and Comparison
The results of the cross-reactivity studies should be summarized in a clear and concise table to allow for easy comparison of the inhibitory potency of this compound against the kinase panel. This table should also include the IC50 values of the control compounds to validate the assay performance.
Table 1: Comparative Kinase Inhibition Profile (IC50 in nM)
| Compound | B-Raf (V600E) | c-Raf | VEGFR-2 | p38 MAPKα |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Vemurafenib | 31[14] | 48[15] | >10,000 | >10,000 |
| Sorafenib | 22[16] | 6[16] | 90[16] | 578[17] |
| SB-202190 | >10,000 | >10,000 | >10,000 | 50[15] |
Note: The IC50 values for the control compounds are approximate values from the literature and may vary depending on the specific assay conditions.
Interpretation of Results and Concluding Remarks
The selectivity profile derived from these studies will be instrumental in guiding the future development of this compound. A highly selective inhibitor of B-Raf would be a promising candidate for cancers driven by B-Raf mutations. Conversely, potent inhibition of multiple kinases, such as B-Raf and VEGFR-2, would classify the compound as a multi-kinase inhibitor, similar to Sorafenib, which could have a broader therapeutic window but may also present a more complex side-effect profile. Significant inhibition of p38 MAPKα could suggest potential applications in inflammatory diseases or could be an undesirable off-target effect.
This guide provides a robust framework for the systematic evaluation of the cross-reactivity of this compound. By adhering to these principles of rigorous experimental design and data analysis, researchers can generate high-quality, reliable data to inform critical decisions in the drug discovery and development process.
References
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Diarylureas. MDPI Encyclopedia. Available at: [Link]
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Diaryl Urea: A Privileged Structure in Anticancer Agents. PubMed. Available at: [Link]
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VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
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Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research. Available at: [Link]
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Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. PubMed. Available at: [Link]
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The Critical Role of Isomerism: A Comparative Efficacy Guide to Ortho, Meta, and Para-Nitrophenyl Ureas
For researchers, scientists, and professionals in drug development and agrochemical design, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. A subtle shift in the position of a functional group on an aromatic ring can dramatically alter a compound's efficacy, transforming a potent agent into an inactive one. This guide delves into the comparative efficacy of three isomers of nitrophenyl urea: ortho-, meta-, and para-nitrophenyl urea. While a direct head-to-head comparative study across multiple biological activities is not extensively documented in publicly available literature, by synthesizing data from structure-activity relationship (SAR) studies of related compounds, we can construct a robust framework for understanding their likely differential effects.
This guide will explore the anticipated efficacy of these isomers in key biological applications, including kinase inhibition and antibacterial activity. We will also provide detailed experimental protocols for researchers to conduct their own comparative studies and elucidate the underlying mechanisms that govern the activity of these important chemical entities.
The Decisive Impact of Nitro Group Positioning: A Structural Overview
The ortho (1,2-), meta (1,3-), and para (1,4-) positioning of the nitro group on the phenyl ring of nitrophenyl urea dictates the molecule's electronic properties, steric profile, and hydrogen bonding potential. These factors are critical in determining how the molecule interacts with its biological target, be it an enzyme's active site or a bacterial cell membrane.
-
Ortho-Nitrophenyl Urea: The proximity of the nitro group to the urea linkage can lead to intramolecular hydrogen bonding and steric hindrance. This can restrict the molecule's conformational flexibility and potentially impede its ability to bind optimally to a target protein.
-
Meta-Nitrophenyl Urea: In the meta position, the electronic withdrawing effect of the nitro group influences the aromatic ring, but it is less likely to cause direct steric clashes or intramolecular hydrogen bonding with the urea moiety compared to the ortho isomer.
-
Para-Nitrophenyl Urea: The para position places the nitro group directly opposite the urea linkage, maximizing its electronic influence on the phenyl ring without significant steric hindrance. This configuration is often favored in drug design, as it allows for specific interactions with target proteins, such as forming hydrogen bonds with amino acid residues in an active site.
Comparative Efficacy Analysis: Insights from Structure-Activity Relationships
While direct comparative IC50 or MIC values for all three nitrophenyl urea isomers are scarce, we can infer their relative potencies from the broader class of diaryl urea compounds and related molecules.
| Isomer | Target/Application | Predicted Relative Efficacy | Rationale based on SAR Studies |
| Ortho-Nitrophenyl Urea | Kinase Inhibition | Lower | Potential for steric hindrance near the urea linkage, which is crucial for binding to the kinase hinge region. However, some potent inhibitors with ortho-nitro groups have been identified, suggesting context-dependent activity. |
| Antibacterial Activity | Variable | The impact of the ortho-nitro group on antibacterial activity is less predictable and would depend on the specific bacterial target and mechanism of action. | |
| Meta-Nitrophenyl Urea | Kinase Inhibition | Moderate | The electronic effects of the nitro group may contribute to binding, but it may not be as optimally positioned for key interactions as the para isomer. |
| Antibacterial Activity | Variable | Efficacy would be target-dependent. | |
| Para-Nitrophenyl Urea | Kinase Inhibition | Higher | The para position often allows the nitro group to engage in favorable hydrogen bonding interactions within the ATP-binding pocket of kinases, a common feature in potent diaryl urea kinase inhibitors. The absence of steric hindrance is also a significant advantage. |
| Antibacterial Activity | Potentially Higher | In some contexts, the electronic properties of the para-nitro group can enhance antibacterial activity. For example, 1,3-diethyl-1,3-bis(4-nitrophenyl)urea has demonstrated antibacterial effects.[1] |
Experimental Protocols for Efficacy Determination
To empower researchers to directly compare the efficacy of ortho-, meta-, and para-nitrophenyl ureas, we provide the following detailed experimental protocols.
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the nitrophenyl urea isomers against a specific protein kinase.
Methodology:
-
Compound Preparation: Dissolve ortho-, meta-, and para-nitrophenyl urea in 100% DMSO to create 10 mM stock solutions. Perform serial dilutions in assay buffer to achieve a range of final concentrations for testing.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase enzyme, a suitable peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for the phosphorylation of the substrate.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as a fluorescence-based assay that detects ADP production or an antibody-based method (e.g., ELISA) that recognizes the phosphorylated substrate.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each isomer.
Caption: Workflow for an in vitro kinase inhibition assay.
Antibacterial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the nitrophenyl urea isomers against a specific bacterial strain. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
Methodology:
-
Compound Preparation: Prepare stock solutions of the nitrophenyl urea isomers in DMSO. Create serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum Preparation: Grow the bacterial strain of interest in MHB to a specific optical density, then dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanistic Insights and Future Directions
The likely superior efficacy of para-nitrophenyl urea in kinase inhibition can be attributed to its ability to form crucial hydrogen bonds with the kinase hinge region, a structural motif common in many diaryl urea inhibitors.[3] The nitro group in the para position is well-positioned to act as a hydrogen bond acceptor, enhancing the binding affinity of the molecule. In contrast, the ortho-nitro group may cause steric clashes, while the meta-nitro group may not be optimally positioned for such interactions.
For antibacterial activity, the mechanism is likely to be more varied and target-dependent. The electronic properties of the nitro group, regardless of its position, can contribute to the overall reactivity and potential for interaction with bacterial proteins or other cellular components.
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Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via - American Chemical Society. (2025). American Chemical Society. [Link]
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Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. (2017). Molecules. [Link]
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A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. (2016). ResearchGate. [Link]
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Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. (2017). PubMed. [Link]
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A Researcher's Guide to the Comparative Cytotoxicity of Nitrated Urea Derivatives
For researchers and drug development professionals navigating the complex landscape of cancer therapeutics, nitrated urea derivatives represent a compelling class of compounds with significant cytotoxic potential. This guide provides an in-depth, objective comparison of their performance, grounded in experimental data and established scientific principles. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices and the intricate mechanisms that govern the efficacy of these molecules.
Introduction: The Therapeutic Promise of Nitrated Urea Derivatives
Urea and its derivatives have long been recognized for their diverse biological activities, serving as privileged scaffolds in medicinal chemistry.[1] Their ability to form hydrogen bonds makes them adept at interacting with biological targets like enzymes and receptors.[2] The addition of a nitro group to the urea backbone gives rise to nitrated urea derivatives, a class of compounds that includes the well-established nitrosourea anticancer agents. These compounds are particularly valued for their high lipophilicity, which allows them to cross the blood-brain barrier, making them effective against brain tumors such as glioblastoma.[1][3]
The cytotoxic effects of nitrated urea derivatives are primarily attributed to their ability to induce DNA damage.[4] This guide will explore the nuances of their mechanisms of action, compare the cytotoxic profiles of various derivatives against cancerous and normal cell lines, and provide detailed protocols for the essential assays used in their evaluation.
Mechanisms of Cytotoxicity: Beyond Simple DNA Damage
The cytotoxic activity of nitrated urea derivatives is multifaceted, with the most well-studied examples being the 2-chloroethylnitrosoureas (CENUs). Their mechanism of action is a well-orchestrated attack on the cancer cell's most vital processes.
Upon entering the body, nitrosoureas undergo non-enzymatic decomposition, yielding two highly reactive species: a chloroethyl carbonium ion and an organic isocyanate.[2]
-
DNA Alkylation and Cross-linking: The chloroethyl carbonium ion is a potent electrophile that alkylates DNA bases, predominantly the O6-position of guanine.[2] This initial lesion can then lead to the formation of highly cytotoxic interstrand cross-links (ICLs) in the DNA.[2] These ICLs physically prevent the separation of the DNA strands, thereby blocking DNA replication and transcription, which ultimately triggers cell cycle arrest and programmed cell death (apoptosis).[5]
-
Carbamoylation of Proteins: The isocyanate moiety carbamoylates lysine residues on proteins.[2] This can inactivate critical DNA repair enzymes, delivering a one-two punch to the cancer cell by first damaging its DNA and then crippling its ability to repair that damage.[2]
A key factor in tumor resistance to nitrosoureas is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[1] This "suicide enzyme" can remove the alkyl adducts from guanine before they can form the lethal ICLs.[5] Consequently, tumors with high levels of MGMT expression are often resistant to nitrosourea therapy.[1]
Beyond the canonical nitrosoureas, other nitrated urea derivatives, such as N,N'-dinitrourea, are also being investigated for their energetic and potential biological activities, though their cytotoxic mechanisms are less well-characterized.[6]
Comparative Cytotoxicity: A Quantitative Look at Efficacy and Selectivity
A crucial aspect of any potential anticancer agent is its ability to selectively kill cancer cells while sparing healthy ones. This is quantified by the Selectivity Index (SI) , which is the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to that in cancer cells. An SI greater than 1.0 indicates a compound is more toxic to cancer cells.[7][8]
The following table summarizes the cytotoxic activity (IC50 values) of several nitrated urea derivatives against various cancer cell lines and, where available, non-cancerous cell lines. This data, compiled from multiple studies, allows for a direct comparison of their potency and selectivity.
| Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Lomustine (CCNU) | U87MG (Glioblastoma) | ~100 | IMR-90 (Normal Lung Fibroblasts) | > VA-13 | >1 | [9][10] |
| U251MG (Glioblastoma) | ~150 | - | - | - | [10] | |
| U343MG (Glioblastoma) | ~120 | - | - | - | [10] | |
| Carmustine (BCNU) | U87-MG (Glioblastoma) | ~50-100 | - | - | - | [11] |
| U373-MG (Glioblastoma) | ~100-200 | - | - | - | [11] | |
| Nimustine (ACNU) | U87MG (Glioblastoma) | ~150 | - | - | - | [10] |
| U251MG (Glioblastoma) | ~200 | - | - | - | [10] | |
| U343MG (Glioblastoma) | ~180 | - | - | - | [10] | |
| Fotemustine | Malignant Melanoma | Varies | - | - | - | [1][4] |
| Streptozocin | Pancreatic Islet Cell Tumors | Varies | - | - | - | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
As the table illustrates, nitrosoureas exhibit significant cytotoxicity against glioblastoma cell lines. Studies have also shown that nitrosoureas are generally more toxic to transformed (cancerous) cells than to normal cells.[9] For instance, one study found that six different nitrosoureas were all more toxic to SV40-transformed human embryo cells (VA-13) than to their normal counterparts (IMR-90).[9] This inherent selectivity is a promising characteristic for a chemotherapeutic agent.
Signaling Pathways Activated by Nitrated Urea Derivatives
The cytotoxic effects of nitrated urea derivatives are mediated by their influence on critical cellular signaling pathways that control cell fate. The extensive DNA damage caused by these compounds triggers a cascade of events that can lead to either cell cycle arrest, giving the cell time to repair the damage, or apoptosis if the damage is too severe.
Cell Cycle Arrest
Nitrosoureas have been shown to induce cell cycle arrest, primarily in the G2/M phase.[12] By damaging DNA, they activate cell cycle checkpoints that halt cell division, preventing the propagation of damaged genetic material. This arrest is often a prelude to apoptosis. Studies using flow cytometry have demonstrated that treatment with nitrosoureas leads to an accumulation of cells in the G2 phase of the cell cycle.[12]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial mechanism by which nitrated urea derivatives eliminate cancer cells. The DNA interstrand cross-links formed by nitrosoureas are potent triggers of the apoptotic cascade. This process involves the activation of a family of proteases called caspases, which are the executioners of apoptosis.[13] In particular, caspase-3 is a key mediator of apoptosis.[14] The activation of caspase-3 can be initiated through the mitochondrial (intrinsic) pathway of apoptosis.
Conceptual Signaling Pathway for Nitrosourea-Induced Apoptosis
Caption: Nitrosourea-induced DNA damage can trigger the intrinsic apoptotic pathway.
Experimental Protocols for Assessing Cytotoxicity
To ensure the scientific integrity and reproducibility of cytotoxicity studies, standardized and well-validated protocols are essential. Here, we provide detailed, step-by-step methodologies for three key assays used to evaluate the cytotoxic effects of nitrated urea derivatives.
Experimental Workflow for Cytotoxicity Assessment
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Benchmarking 1,3-Bis(3-nitrophenyl)urea: A Comparative Guide to Soluble Epoxide Hydrolase Inhibition Assays
For researchers and professionals in drug development, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth technical comparison of 1,3-Bis(3-nitrophenyl)urea, a potent soluble epoxide hydrolase (sEH) inhibitor, against widely recognized standards, 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) and 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU). This document is intended to serve as a practical resource for scientists seeking to benchmark the performance of this compound in sEH inhibition assays.
The Critical Role of Soluble Epoxide Hydrolase in Human Health
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids, specifically the epoxyeicosatrienoic acids (EETs). EETs, which are metabolites of arachidonic acid, exhibit a range of beneficial physiological effects, including anti-inflammatory, anti-hypertensive, and analgesic properties.[1] However, sEH rapidly hydrolyzes these protective EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[2] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and neuropathic pain.[1][2][3]
Mechanism of Action: The Urea Pharmacophore
The 1,3-disubstituted urea moiety is a well-established and potent pharmacophore for the inhibition of sEH.[1][4] The efficacy of this chemical scaffold lies in its ability to form tight hydrogen bonds with key residues within the active site of the sEH enzyme. Specifically, the urea carbonyl oxygen can interact with tyrosine residues (Tyr381 and Tyr465), while the urea N-H groups can act as hydrogen bond donors to an essential aspartate residue (Asp333).[1][5] This binding mode effectively blocks the catalytic activity of the enzyme.
The Compounds Under Evaluation
This guide focuses on the comparative analysis of three potent sEH inhibitors:
-
This compound: The subject of this benchmarking guide, this compound belongs to the family of diaryl ureas. The presence of the nitro groups on the phenyl rings can influence its electronic and binding properties.
-
AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid): A widely used and potent sEH inhibitor, AUDA is often employed as a positive control in sEH inhibition assays.[6][7][8] Its established efficacy and well-characterized properties make it an excellent benchmark.
-
TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea): A novel and highly potent sEH inhibitor, TPPU has demonstrated efficacy in various preclinical models of inflammatory diseases and can cross the blood-brain barrier.[9][10][11]
Comparative Inhibitory Potency
The following table summarizes the reported 50% inhibitory concentration (IC50) values for the benchmark standards against human and murine sEH. While specific IC50 data for this compound was not found in the initial search, the purpose of this guide is to provide the framework for researchers to generate this data and compare it against these established standards.
| Compound | Human sEH IC50 | Murine sEH IC50 | Reference(s) |
| AUDA | 69 nM | 18 nM | [7][12] |
| TPPU | 3.7 nM | 90 nM | [9][12] |
| This compound | To be determined | To be determined |
Experimental Protocol: Fluorogenic sEH Inhibition Assay
This section provides a detailed, step-by-step protocol for a fluorogenic assay to determine the inhibitory potency of this compound and compare it against AUDA and TPPU. This assay utilizes a substrate that becomes fluorescent upon hydrolysis by sEH.
Materials and Reagents:
-
Recombinant human sEH[13]
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0)[2]
-
Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)[6][13]
-
This compound
-
AUDA (positive control)
-
TPPU (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence plate reader with excitation/emission wavelengths of ~330 nm/465 nm[8][13]
Experimental Workflow:
Caption: Experimental workflow for the fluorogenic sEH inhibition assay.
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare stock solutions of this compound, AUDA, and TPPU in DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for IC50 determination.
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add a small volume (e.g., 0.5 µL) of each inhibitor dilution to the appropriate wells.[6]
-
Include wells for a positive control (a known concentration of AUDA or TPPU), a negative control (DMSO vehicle), and a no-enzyme control.
-
-
Enzyme Addition and Pre-incubation:
-
Reaction Initiation and Measurement:
-
Prepare the fluorogenic sEH substrate solution in sEH Assay Buffer.
-
Initiate the enzymatic reaction by adding the substrate solution (e.g., 10 µL) to all wells.[6]
-
Immediately place the plate in a fluorescence plate reader and begin kinetic measurements. Record fluorescence at an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm every 3 minutes for a total of 20 minutes.[6][13]
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (increase in fluorescence per unit time) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Calculate the IC50 value for each compound using a non-linear regression analysis of the dose-response curve.
-
Visualizing the sEH Pathway
The following diagram illustrates the central role of sEH in the metabolism of EETs and the mechanism of its inhibition.
Caption: The sEH metabolic pathway and the point of inhibition.
Conclusion and Future Directions
This guide provides a comprehensive framework for benchmarking the inhibitory potency of this compound against the established sEH inhibitors AUDA and TPPU. By following the detailed experimental protocol and utilizing the provided comparative data, researchers can accurately assess the performance of this novel compound. The insights gained from such comparative studies are crucial for the advancement of new therapeutic agents targeting the sEH pathway for the treatment of a range of inflammatory and cardiovascular diseases.
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A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 1,3-Bis(3-nitrophenyl)urea: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for confirming the structure of 1,3-Bis(3-nitrophenyl)urea, a key building block in the development of kinase inhibitors. We will explore the synthesis of this target molecule and detail the analytical techniques essential for its structural elucidation. Furthermore, we will compare its characteristics with two notable urea-containing kinase inhibitors, Sorafenib and BIRB 796, to provide a broader context for its application and analysis.
The Significance of Structural Verification in Drug Discovery
The precise arrangement of atoms within a molecule dictates its function. In drug discovery, even minor structural variations can lead to drastic differences in efficacy, selectivity, and safety. Therefore, the rigorous confirmation of a synthesized compound's structure is not merely a procedural step but a critical aspect of ensuring the reliability and reproducibility of scientific findings. For a molecule like this compound, which serves as a scaffold for kinase inhibitors, confirming its symmetrical structure with the nitro groups in the meta positions is paramount to understanding its potential interactions with target proteins.[1]
Synthesis of this compound: A Safer Approach
The synthesis of symmetrical diaryl ureas has traditionally involved hazardous reagents like phosgene. However, modern synthetic chemistry emphasizes the use of safer alternatives. A reliable method for the synthesis of this compound involves the use of triphosgene, a solid and more manageable phosgene equivalent. This method proceeds via the in-situ formation of an isocyanate from 3-nitroaniline, which then reacts with another molecule of 3-nitroaniline to form the desired symmetrical urea.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Nitroaniline
-
Triphosgene
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-nitroaniline (2.0 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 equivalents) to the stirred solution.
-
In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous dichloromethane.
-
Add the triphosgene solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Synthetic workflow for this compound.
Structural Confirmation: A Multi-Technique Approach
The confirmation of the synthesized this compound structure relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an essential first step to identify the key functional groups present in the molecule. For this compound, the characteristic absorption bands are expected for the N-H stretching of the urea, the C=O stretching of the urea, and the N-O stretching of the nitro groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Urea) | 3300 - 3500 |
| C=O Stretch (Urea) | 1630 - 1680 |
| N-O Asymmetric Stretch (Nitro) | 1500 - 1570 |
| N-O Symmetric Stretch (Nitro) | 1300 - 1370 |
| C-N Stretch | 1400 - 1450 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the symmetry of this compound, a specific number of signals is expected in both the ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is of particular interest. Due to the meta-substitution pattern, four distinct signals are expected for the aromatic protons on each phenyl ring. The symmetry of the molecule means that the protons on both rings are chemically equivalent, resulting in a total of four signals in the aromatic region. The N-H protons of the urea moiety will appear as a single, exchangeable signal.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the urea group in the downfield region. Due to the molecule's symmetry, six signals are expected for the aromatic carbons, and one signal for the carbonyl carbon.
Predicted NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| NH | ~9.0 | Singlet |
| Aromatic H | 7.5 - 8.5 | Multiplets |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| C=O | ~153 |
| Aromatic C-NO₂ | ~148 |
| Aromatic C-NH | ~140 |
| Aromatic CH | 115 - 130 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. For this compound (C₁₃H₁₀N₄O₅), the expected molecular weight is approximately 302.24 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 302. Key fragmentation patterns would likely involve the cleavage of the urea linkage and the loss of the nitro groups.
Workflow for the structural confirmation of this compound.
Comparative Analysis with Urea-Based Kinase Inhibitors
To understand the significance of this compound, it is insightful to compare it with established urea-containing kinase inhibitors.
Sorafenib: A Multi-Kinase Inhibitor
Sorafenib is a well-known multi-kinase inhibitor used in the treatment of various cancers. Its structure features an unsymmetrical diaryl urea moiety.
| Feature | This compound | Sorafenib |
| Symmetry | Symmetrical | Unsymmetrical |
| Substituents | Two meta-nitro groups | Trifluoromethyl, chloro, and a picolinamide group |
| Application | Kinase inhibitor scaffold | Approved anti-cancer drug |
| Synthesis | One-pot reaction from a single aniline | Multi-step synthesis involving several intermediates |
| Structural Confirmation | Relatively simple due to symmetry | More complex due to the presence of multiple distinct functional groups and stereoisomers |
The synthesis of Sorafenib is a more complex, multi-step process compared to the straightforward synthesis of this compound.[2] The structural confirmation of Sorafenib requires more extensive 2D NMR techniques to unambiguously assign all the proton and carbon signals due to its lack of symmetry.
BIRB 796: A p38 MAP Kinase Inhibitor
BIRB 796 is a potent and selective inhibitor of p38 MAP kinase, another important target in drug discovery.[3][4] It also contains a urea linkage but with more complex heterocyclic ring systems.
| Feature | This compound | BIRB 796 |
| Core Structure | Two phenyl rings | A pyrazole and a naphthalene ring system |
| Complexity | Relatively simple | Highly complex with multiple chiral centers |
| Application | Precursor for inhibitors | Potent and selective p38 MAP kinase inhibitor |
| Synthesis | Single-step from commercially available starting materials | Multi-step, often requiring specialized synthetic methods |
| Structural Confirmation | Straightforward NMR and MS analysis | Requires advanced NMR techniques (e.g., NOESY, ROESY) to determine stereochemistry |
The comparison with Sorafenib and BIRB 796 highlights the role of this compound as a fundamental building block. While the synthesis and structural confirmation of this symmetrical urea are relatively simple, it provides a validated starting point for the development of more complex and potent kinase inhibitors. The principles of structural confirmation detailed in this guide are foundational and can be extended to the analysis of more intricate molecules like Sorafenib and BIRB 796.
Conclusion
The structural confirmation of a synthesized compound is a critical and multi-faceted process. For this compound, a combination of FT-IR, NMR, and mass spectrometry provides a comprehensive and unambiguous verification of its structure. The relative simplicity of its synthesis and characterization makes it an ideal scaffold for the development of more complex and potent kinase inhibitors. By understanding the foundational principles of structural confirmation for a molecule like this compound, researchers are better equipped to tackle the challenges of characterizing the more complex and medicinally relevant molecules that are the ultimate goal of drug discovery.
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PubMed Central. BIRB796, the Inhibitor of p38 Mitogen-Activated Protein Kinase, Enhances the Efficacy of Chemotherapeutic Agents in ABCB1 Overexpression Cells. [Link]
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PubMed Central. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Bis(3-nitrophenyl)urea
Introduction: The Principle of Assumed Risk
In the landscape of drug development and chemical research, we often encounter compounds with incomplete toxicological profiles. 1,3-Bis(3-nitrophenyl)urea is one such chemical. While specific hazard data is limited, its structure—featuring a urea backbone flanked by two nitrophenyl groups—necessitates a cautious and systematic approach to safety. The presence of aromatic nitro compounds suggests potential for irritation and other health effects. Therefore, this guide is built upon the foundational principle of treating any compound with unknown hazards with a high degree of care, ensuring that our safety protocols are robust and preemptive.[1] This document provides a comprehensive, field-tested framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when handling this compound.
Hazard Assessment: An Informed Approach
A thorough hazard assessment is the cornerstone of laboratory safety. For this compound, we will infer its potential hazards based on its chemical family and related structures. Its positional isomer, 1,3-Bis(4-nitrophenyl)urea, is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation. It is prudent to assume that this compound presents similar risks.
Inferred Hazard Profile:
-
Eye Contact: Likely to cause serious irritation.
-
Skin Contact: Potential for skin irritation and absorption.
-
Inhalation: As a solid powder, it poses a risk of respiratory tract irritation if aerosolized.
-
Ingestion: Assumed to be harmful if swallowed, consistent with other nitrophenyl compounds.
This assessment dictates a multi-layered PPE strategy focused on preventing contact with eyes, skin, and the respiratory system.
PPE Selection: A Two-Tiered Strategy
The selection of appropriate PPE is not static; it must adapt to the nature and scale of the work being performed. We will employ a two-tiered approach: Standard Handling for routine, small-quantity solution work, and High-Risk Operations for tasks involving the solid compound or larger quantities.
Tier 1: Standard Handling Protocols
This level of protection is mandatory for all work involving this compound, particularly when handling dilute solutions or performing transfers in a controlled environment.
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Goggles provide a complete seal around the eyes, offering superior protection from splashes compared to safety glasses.[2][3] |
| Hand Protection | Nitrile Gloves | Nitrile offers good chemical resistance against a range of organic compounds and is essential to prevent direct skin contact.[4] Always check manufacturer compatibility charts. |
| Body Protection | Fully-Buttoned Laboratory Coat | A lab coat protects personal clothing and underlying skin from minor spills and contamination.[2] |
Tier 2: High-Risk Operational Protocols
This elevated level of protection is required for activities with a higher potential for exposure, such as weighing the solid powder, performing reactions with large quantities, or any procedure that could generate dust or aerosols.
| PPE Component | Specification | Rationale for Use |
| Respiratory Protection | NIOSH-approved N95 Respirator (or higher) | An N95 respirator is critical to prevent the inhalation of fine particles of the compound, which can cause respiratory irritation.[5] This must be used within a comprehensive respiratory protection program. |
| Eye & Face Protection | Chemical Splash Goggles and a Face Shield | A face shield worn over goggles provides an additional barrier against splashes and airborne particles, protecting the entire face.[3] |
| Hand Protection | Double-Gloving (Nitrile) | Wearing two pairs of gloves provides an extra layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin. |
| Body Protection | Chemical-Resistant Apron over a Lab Coat | An apron made of a chemically impervious material protects against significant splashes of concentrated solutions that could saturate a standard lab coat.[6] |
PPE Selection Workflow
To ensure the correct level of PPE is chosen for every task, follow this decision-making workflow. This systematic process removes ambiguity and reinforces a culture of safety.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
